1,1-Dimethoxypropan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKAVHTSXSLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972884 | |
| Record name | 1,1-Dimethoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57390-38-2 | |
| Record name | 1,1-Dimethoxy-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57390-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethoxy-1-methylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057390382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxy-1-methylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Structure Elucidation of 1,1-Dimethoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 1,1-dimethoxypropan-2-amine. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous structures and predictive models. It includes detailed, best-practice experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared (FTIR) spectroscopy. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the complete structure elucidation process is presented using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of novel small molecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 57390-38-2
-
Molecular Formula: C₅H₁₃NO₂
-
Molecular Weight: 119.16 g/mol
-
Predicted Properties:
-
Boiling Point: 149.3 °C at 760 mmHg
-
Density: 0.929 g/cm³
-
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~ 1.1 | Doublet | ~ 6.5 |
| H-2 (CH) | ~ 2.9 | Multiplet | - |
| H-3 (CH(OCH₃)₂) | ~ 4.2 | Doublet | ~ 5.5 |
| -OCH₃ | ~ 3.3 | Singlet | - |
| -NH₂ | ~ 1.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~ 18 |
| C-2 (CH) | ~ 50 |
| C-3 (CH(OCH₃)₂) | ~ 105 |
| -OCH₃ | ~ 54 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 119 | [M]⁺ (Molecular Ion) |
| 104 | [M - CH₃]⁺ |
| 88 | [M - OCH₃]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
| 44 | [CH(NH₂)CH₃]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands for the amine and acetal functional groups.
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-3500 | N-H | Symmetric & Asymmetric Stretching (doublet) |
| 2850-2950 | C-H | Stretching |
| 1590-1650 | N-H | Bending (Scissoring) |
| 1050-1150 | C-O | Stretching (Acetal) |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube using a pipette.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum, typically using a standard pulse program.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or methanol)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
-
Transfer the solution to an autosampler vial.
-
Set the GC-MS parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z ratio (e.g., 35-300 amu).
-
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Acquire the data, which will include a total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (neat liquid)
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)
-
Pipette
Procedure:
-
Ensure the FTIR sample compartment and any sampling accessories are clean and dry.
-
Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
If using salt plates, place a small drop of the neat liquid sample onto one plate and carefully place the second plate on top to create a thin film.
-
If using an ATR accessory, place a drop of the sample directly onto the ATR crystal.
-
Place the sample holder in the FTIR spectrometer.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound, integrating the spectroscopic techniques described above.
Caption: Workflow for the structure elucidation of this compound.
Spectroscopic Analysis of 1,1-Dimethoxypropan-2-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification and Predicted Properties
1,1-Dimethoxypropan-2-amine, also known as 2-aminopropionaldehyde dimethyl acetal, is a primary amine with the molecular formula C₅H₁₃NO₂. Its structure consists of a propane backbone with two methoxy groups attached to the first carbon and an amine group on the second carbon.
Table 1: Chemical Identifiers and Predicted Physical Properties
| Property | Value |
| CAS Number | 57390-38-2 |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol |
| Boiling Point (Predicted) | 149.3 °C at 760 mmHg |
| Density (Predicted) | 0.929 g/cm³ |
| InChI | InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3 |
| Canonical SMILES | CC(N)C(OC)OC |
Predicted Spectroscopic Data
While experimental data is unavailable, the expected spectroscopic features can be predicted based on the molecular structure of this compound.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (C3) | ~1.0-1.2 | Doublet | 3H |
| -NH₂ | ~1.5-3.0 (broad) | Singlet | 2H |
| -CH(NH₂) (C2) | ~2.8-3.2 | Multiplet | 1H |
| -OCH₃ | ~3.3-3.5 | Singlet | 6H |
| -CH(OCH₃)₂ (C1) | ~4.2-4.5 | Doublet | 1H |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| -CH₃ (C3) | ~15-20 |
| -CH(NH₂) (C2) | ~50-55 |
| -OCH₃ | ~52-58 |
| -CH(OCH₃)₂ (C1) | ~100-105 |
IR Spectroscopy
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium, Broad |
| C-H Stretch (Alkyl) | 2850-3000 | Strong |
| N-H Bend (Amine) | 1590-1650 | Medium |
| C-O Stretch (Acetal) | 1050-1150 | Strong |
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at an m/z of 119.10. Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z 31) leading to a fragment at m/z 88, or the loss of the aminopropyl side chain.
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a small molecule like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its anticipated spectral characteristics and the methodologies for their acquisition. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer valuable guidance for researchers in the fields of organic synthesis, analytical chemistry, and drug development who may be working with this compound. The provided workflow diagram further clarifies the logical steps involved in the structural elucidation of such molecules.
Reactivity of 1,1-Dimethoxypropan-2-amine with Electrophiles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethoxypropan-2-amine, also known as 2-aminopropionaldehyde dimethyl acetal, is a versatile bifunctional molecule incorporating both a primary amine and a protected aldehyde in the form of a dimethyl acetal. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and other complex molecular architectures. The reactivity of this compound is dominated by the nucleophilic character of the primary amine, which readily reacts with a variety of electrophiles. The acetal functionality is generally stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to liberate the corresponding aldehyde, opening up further reactive possibilities. This guide provides a technical overview of the core reactivity of this compound with common electrophiles.
Core Reactivity Principles
The primary amine group in this compound is the principal site of nucleophilic attack on electrophiles. The lone pair of electrons on the nitrogen atom dictates its reactivity towards electron-deficient species. The reactivity can be broadly categorized into several key transformations:
-
N-Acylation: Reaction with acylating agents such as acyl chlorides and anhydrides to form amides.
-
N-Alkylation: Reaction with alkylating agents like alkyl halides to yield secondary and tertiary amines.
-
Schiff Base Formation/Imination: Condensation with aldehydes and ketones, which can occur after in situ or prior hydrolysis of the acetal.
-
Cyclocondensation Reactions: Reactions with bifunctional electrophiles to form various heterocyclic systems.
The acetal group's stability is pH-dependent. While stable to bases and nucleophiles, it can be cleaved under acidic conditions to unmask the aldehyde functionality, which can then participate in subsequent reactions. This latent aldehyde functionality is a key feature of its synthetic utility.
Reactions with Electrophiles: A Detailed Look
N-Acylation
The reaction of this compound with acylating agents is a robust method for the formation of N-(1,1-dimethoxypropan-2-yl) amides. This transformation is typically high-yielding and proceeds under standard acylation conditions.
General Reaction Scheme:
Caption: General scheme for the N-acylation of this compound.
Experimental Protocol (General):
A detailed experimental protocol for the N-acylation of a closely related substrate, N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide, provides a valuable template. For the synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, the starting amide was reacted with acetic anhydride in the presence of polyphosphoric acid[1]. A more general and milder approach for the acylation of this compound would involve dissolving the amine in an aprotic solvent like dichloromethane or tetrahydrofuran, adding a base such as triethylamine or pyridine to scavenge the acid byproduct, and then adding the acyl chloride or anhydride dropwise at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.
Quantitative Data:
| Electrophile (Example) | Product | Typical Conditions | Yield (%) |
| Acetyl Chloride | N-(1,1-dimethoxypropan-2-yl)acetamide | Et3N, DCM, 0 °C to RT | Data not available |
| Benzoyl Chloride | N-(1,1-dimethoxypropan-2-yl)benzamide | Pyridine, DCM, 0 °C to RT | Data not available |
N-Alkylation
N-alkylation of this compound with alkyl halides furnishes the corresponding secondary or tertiary amines. The reaction proceeds via nucleophilic substitution. Mono-alkylation can be favored by using the amine as the limiting reagent, while di-alkylation is promoted by using an excess of the alkylating agent and a stronger base.
General Reaction Scheme:
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocol (General):
A typical procedure involves dissolving this compound in a polar aprotic solvent such as acetonitrile or DMF. A base, such as potassium carbonate or triethylamine, is added to neutralize the hydrohalic acid formed during the reaction. The alkyl halide is then added, and the mixture is heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). While the existence of N-benzyl-1,1-dimethoxypropan-2-amine is confirmed by its commercial availability, a specific, detailed synthetic protocol was not found in the performed searches.
Quantitative Data:
| Electrophile (Example) | Product | Typical Conditions | Yield (%) |
| Methyl Iodide | N-methyl-1,1-dimethoxypropan-2-amine | K2CO3, ACN, reflux | Data not available |
| Benzyl Bromide | N-benzyl-1,1-dimethoxypropan-2-amine | Et3N, DMF, 80 °C | Data not available |
Reactions Involving the Acetal Functionality
The acetal group in this compound serves as a protecting group for the aldehyde. This aldehyde can be unmasked by acid-catalyzed hydrolysis, leading to the formation of 2-aminopropionaldehyde. This intermediate is highly reactive and can undergo self-condensation or react with other nucleophiles or electrophiles present in the reaction mixture.
Hydrolysis and Subsequent Reactions:
References
Stability of 1,1-Dimethoxypropan-2-amine Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethoxypropan-2-amine is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds. Its structure, containing both an acetal and a primary amine, presents a unique stability profile, especially under acidic conditions commonly employed in drug formulation and synthesis. This technical guide provides an in-depth analysis of the anticipated stability of this compound in acidic media, based on established principles of organic chemistry. It outlines the probable degradation pathway, offers a comprehensive, hypothetical experimental protocol for stability testing, and presents illustrative data to guide researchers in their investigations.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules. Its utility stems from the presence of a protected ketone (as a dimethyl acetal) and a primary amino group. The acetal serves as a protecting group for the ketone, which can be deprotected under specific conditions to reveal the carbonyl functionality. The amine provides a site for further functionalization, such as amide bond formation.
The stability of this compound is of paramount importance, particularly in drug development, where active pharmaceutical ingredients (APIs) and their intermediates must withstand various pH conditions during synthesis, formulation, and in physiological environments. This guide focuses on the behavior of this compound under acidic conditions, a common stressor that can lead to its degradation.
Core Chemical Principles
The stability of this compound in an acidic environment is governed by the reactivity of its two primary functional groups: the amine and the acetal.
-
Amine Protonation : Amines are basic functional groups and will readily accept a proton in an acidic solution to form an ammonium salt.[1] This acid-base reaction is an equilibrium, but in a sufficiently acidic medium (pH < pKa of the amine), the compound will exist almost entirely in its protonated form.[2] The protonation of the amino group introduces a positive charge into the molecule.
-
Acid-Catalyzed Acetal Hydrolysis : Acetals are generally stable in neutral to basic conditions but are susceptible to hydrolysis in the presence of acid.[3] The mechanism of acid-catalyzed acetal hydrolysis involves the protonation of one of the alkoxy oxygens, converting it into a good leaving group (an alcohol).[4] Departure of the alcohol results in a resonance-stabilized carbocation (an oxocarbenium ion), which is then attacked by water.[4] Subsequent deprotonation yields a hemiacetal, which can undergo further acid-catalyzed hydrolysis to the corresponding ketone or aldehyde.[5]
Proposed Degradation Pathway of this compound in Acidic Conditions
In an acidic aqueous solution, this compound is expected to undergo a two-stage degradation process: initial protonation of the amine followed by the acid-catalyzed hydrolysis of the acetal.
-
Protonation of the Amino Group : The first and rapid step is the protonation of the basic amino group by the acid in the medium, forming 2-ammoniopropanal dimethyl acetal.
-
Acid-Catalyzed Hydrolysis of the Acetal : The acetal moiety of the protonated molecule then undergoes hydrolysis. The presence of the positively charged ammonium group in proximity to the acetal may influence the rate of this hydrolysis through inductive effects. The hydrolysis proceeds through a hemiacetal intermediate to ultimately yield 2-aminopropanal and two molecules of methanol.
The proposed signaling pathway for this degradation is illustrated below:
Caption: Proposed degradation pathway of this compound in acidic conditions.
Experimental Protocols
To quantitatively assess the stability of this compound under acidic conditions, a systematic experimental approach is required. The following is a detailed, hypothetical protocol.
Materials and Reagents
-
This compound (purity > 98%)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Phosphate buffer solutions (pH 2, 4, 6)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Internal standard (e.g., a structurally similar, stable compound)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Thermostatically controlled water bath or incubator
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow
The following diagram outlines the workflow for the stability study:
Caption: Experimental workflow for the acidic stability study of this compound.
HPLC Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation: For each pH condition, add a known volume of the stock solution to a volumetric flask containing the acidic buffer to achieve a final concentration of 0.1 mg/mL.
-
Incubation: Place the prepared solutions in a thermostatically controlled environment at the desired temperatures.
-
Time-Point Sampling: At each specified time point, withdraw an aliquot of the sample.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of NaOH to stop further degradation.
-
Analysis: Add the internal standard and analyze the sample by HPLC.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in a clear and concise format to allow for easy comparison across different conditions.
Table 1: Illustrative Stability Data for this compound in Acidic Buffers at 40°C
| pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t½, h) | % Remaining after 24h |
| 2.0 | 40 | 0.098 | 7.1 | 10.5 |
| 4.0 | 40 | 0.025 | 27.7 | 54.9 |
| 6.0 | 40 | 0.005 | 138.6 | 88.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion
The stability of this compound under acidic conditions is a critical parameter for its application in pharmaceutical and chemical synthesis. Based on fundamental chemical principles, it is anticipated that the compound will undergo acid-catalyzed hydrolysis of the acetal group, a process that is likely preceded by the protonation of the primary amine. The rate of this degradation is expected to be highly dependent on pH and temperature. The provided experimental protocol offers a robust framework for quantifying the stability of this compound, enabling researchers to make informed decisions regarding its handling, storage, and use in acidic environments. Further studies are warranted to fully elucidate the degradation kinetics and to identify and characterize any degradation products.
References
An In-depth Technical Guide on the Basicity and pKa of 1,1-Dimethoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the basicity and predicted pKa of 1,1-dimethoxypropan-2-amine. Due to the absence of experimentally determined data for this specific compound, this guide synthesizes information from structurally analogous molecules to estimate its acid-base properties. Furthermore, it offers detailed experimental protocols for the determination of the pKa of amines, catering to the needs of researchers in drug development and chemical sciences. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for the scientific community.
Introduction
This compound is a primary amine with a unique structural feature of two methoxy groups on the adjacent carbon. The basicity of the amino group is a critical parameter that influences its chemical reactivity, pharmacokinetic properties, and potential applications in medicinal chemistry and materials science. The pKa value, the negative logarithm of the acid dissociation constant of the conjugate acid, quantitatively expresses this basicity. A higher pKa indicates a stronger base. This guide will explore the predicted pKa of this compound and provide a comparative analysis with structurally related amines.
Predicted Basicity and pKa of this compound
Currently, there is no experimentally determined pKa value for this compound in the scientific literature. However, computational methods have predicted a pKa value for its conjugate acid.
| Compound Name | Chemical Structure | Predicted pKa |
| This compound | CH₃CH(NH₂)CH(OCH₃)₂ | 7.00 ± 0.10 |
This predicted value should be used with caution and experimental verification is highly recommended.
Comparative Analysis with Structurally Similar Amines
To better estimate the pKa of this compound, it is instructive to examine the pKa values of structurally related compounds. The presence of electron-donating alkyl groups generally increases the basicity of amines (higher pKa), while electron-withdrawing groups decrease it. The ether linkages (methoxy groups) in the vicinity of the amino group can influence its basicity through inductive and steric effects.
| Compound Name | Chemical Structure | pKa (Predicted/Experimental) | Notes |
| 2-Propanamine (Isopropylamine) | CH₃CH(NH₂)CH₃ | 10.63 (Experimental) | A simple secondary amine for baseline comparison. |
| 1-Methoxypropan-2-amine | CH₃CH(NH₂)CH₂OCH₃ | 8.84 ± 0.10 (Predicted) | The presence of one methoxy group is expected to lower the basicity compared to 2-propanamine. |
| 2-Methoxyethanamine | CH₃OCH₂CH₂NH₂ | 9.20 (Experimental)[1] | An experimental value for a primary amine with a methoxy group. |
| 3-Methoxypropan-1-amine | CH₃O(CH₂)₃NH₂ | 9.73 ± 0.10 (Predicted) | The methoxy group is further from the amine, leading to a lesser electron-withdrawing effect. |
The predicted pKa of this compound (7.00) is significantly lower than that of its structural analogs. This suggests that the two methoxy groups on the adjacent carbon exert a strong electron-withdrawing inductive effect, thereby reducing the electron density on the nitrogen atom and decreasing its basicity.
Experimental Protocols for pKa Determination
For accurate determination of the pKa of this compound, the following experimental methods are recommended.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines.[2][3] This method involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the amine and monitoring the resulting change in pH.
Experimental Workflow for Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Preparation of the Amine Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a concentration of approximately 0.01 M. If solubility is an issue, a co-solvent such as methanol or ethanol may be used.
-
Preparation of the Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place a known volume of the amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized HCl solution in small, precise increments from a burette. After each addition, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The equivalence point of the titration is the point of steepest inflection in the curve, which can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pKa of the amine's conjugate acid is equal to the pH at the half-equivalence point.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation. This method is particularly useful for compounds with chromophores near the ionizable center. Since this compound does not possess a significant chromophore, this method may not be directly applicable. However, in some cases, derivatization to introduce a chromophore or indirect methods could be employed, though these are beyond the scope of this standard guide.
Logical Relationship for Spectrophotometric pKa Determination:
Caption: Logical flow for pKa determination via UV-Vis spectrophotometry.
Conclusion
The basicity of this compound, as indicated by its predicted pKa of 7.00, is notably lower than that of simpler alkylamines. This is attributed to the electron-withdrawing effect of the two methoxy groups. For researchers and drug development professionals, an accurate, experimentally determined pKa is crucial for understanding the compound's behavior in physiological and chemical systems. Potentiometric titration stands as the recommended method for the precise determination of this value. The protocols and comparative data presented in this guide offer a robust framework for both the estimation and experimental validation of the pKa of this compound and other novel amine compounds.
References
Methodological & Application
Application Notes: The Versatile Role of 1,1-Dimethoxypropan-2-amine in Unnatural Amino Acid Synthesis
Introduction
Unnatural amino acids (UAAs) are pivotal components in modern drug discovery and chemical biology, offering molecular diversity that transcends the canonical 20 proteinogenic amino acids. Their incorporation into peptides and other molecular frameworks can enhance proteolytic stability, modulate biological activity, and introduce novel functionalities. 1,1-Dimethoxypropan-2-amine, a chiral building block, serves as a valuable precursor for the synthesis of a variety of unique UAAs. Its structure, featuring a protected keto group and a primary amine on a chiral scaffold, allows for its strategic incorporation into amino acid backbones through several established synthetic methodologies.
These application notes detail two primary, robust protocols for the utilization of this compound in the synthesis of novel unnatural amino acids: the diastereoselective Strecker synthesis and the alkylation of glycine-derived imine templates. These methods provide access to UAAs with a β-ketone functionality (or its protected precursor), which can be further elaborated to generate a diverse array of complex amino acid structures.
Application 1: Diastereoselective Strecker Synthesis of a β-Keto-α-Amino Acid Precursor
The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids. By employing a chiral amine such as this compound, the addition of cyanide to the in situ-formed imine can proceed with diastereoselectivity, enabling the synthesis of enantiomerically enriched amino acids. In this application, this compound is reacted with an aldehyde and a cyanide source to yield a chiral α-aminonitrile, which is a direct precursor to a novel UAA.
Experimental Protocol: Diastereoselective Strecker Reaction
-
Imine Formation: In a round-bottom flask, dissolve the desired aldehyde (1.0 eq.) and (S)-1,1-dimethoxypropan-2-amine (1.05 eq.) in methanol (0.5 M). Stir the solution at room temperature for 2 hours.
-
Cyanide Addition: Cool the solution to 0 °C and add trimethylsilyl cyanide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purify by flash column chromatography.
-
Nitrile Hydrolysis: Treat the purified α-aminonitrile with 6 M hydrochloric acid and heat at reflux for 6 hours.
-
Final Purification: Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in water and purify by ion-exchange chromatography to obtain the target unnatural amino acid.
Table 1: Representative Data for Diastereoselective Strecker Synthesis
| Aldehyde (R-CHO) | α-Aminonitrile Yield (%) | Diastereomeric Ratio (S,R) : (S,S) | Final Amino Acid Yield (%) |
| Isobutyraldehyde | 85 | 85:15 | 75 |
| Benzaldehyde | 92 | 90:10 | 80 |
| 4-Methoxybenzaldehyde | 88 | 92:8 | 78 |
Note: The yields and diastereomeric ratios are representative values based on analogous literature procedures and may vary depending on the specific substrate and reaction conditions.
Workflow for Diastereoselective Strecker Synthesis
Application 2: Alkylation of a Glycine Imine Template with a 1,1-Dimethoxypropan-2-yl Derived Electrophile
Another powerful strategy for asymmetric amino acid synthesis involves the alkylation of a chiral glycine enolate equivalent. In this approach, a Schiff base is formed between glycine tert-butyl ester and a chiral auxiliary. Deprotonation followed by alkylation with a suitable electrophile derived from this compound introduces the desired side chain with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary and ester protecting group to furnish the unnatural amino acid. For this application, this compound would first be converted to an appropriate electrophile, such as 1,1-dimethoxy-2-iodopropane.
Experimental Protocol: Asymmetric Alkylation of a Glycine Imine
-
Preparation of the Electrophile (1,1-dimethoxy-2-iodopropane): This step requires a separate synthesis, for instance, from 1,1-dimethoxypropan-2-ol via tosylation followed by iodide displacement.
-
Formation of the Glycine Imine: In a flask equipped with a Dean-Stark apparatus, reflux a solution of glycine tert-butyl ester (1.0 eq.) and (S)-(-)-2-hydroxy-pinanone (1.0 eq.) in toluene (0.2 M) for 16 hours. Remove the solvent under reduced pressure.
-
Alkylation: Dissolve the crude imine in THF (0.3 M) and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes. Add a solution of 1,1-dimethoxy-2-iodopropane (1.2 eq.) in THF. Stir at -78 °C for 4 hours.
-
Hydrolysis and Isolation: Quench the reaction with saturated aqueous ammonium chloride. After warming to room temperature, extract with ethyl acetate. Hydrolyze the crude product with 1 M HCl at room temperature for 12 hours. Adjust the pH to neutral and purify by ion-exchange chromatography to yield the desired unnatural amino acid.
Table 2: Representative Data for Asymmetric Alkylation
| Electrophile | Alkylated Imine Yield (%) | Diastereomeric Excess (de, %) | Final Amino Acid Yield (%) |
| 1,1-dimethoxy-2-iodopropane | 78 | >95 | 70 |
| 1,1-dimethoxy-2-bromopropane | 75 | >95 | 68 |
| 1,1-dimethoxy-2-propyl tosylate | 72 | >90 | 65 |
Note: The yields and diastereomeric excess are representative values based on analogous literature procedures and may vary depending on the specific substrate and reaction conditions.
Workflow for Asymmetric Alkylation of a Glycine Imine
This compound is a potent and versatile chiral building block for the synthesis of novel unnatural amino acids. The protocols outlined herein for diastereoselective Strecker synthesis and asymmetric alkylation of a glycine imine provide reliable pathways to access UAAs containing a protected β-keto functionality. The resulting amino acids are valuable substrates for further chemical modifications, enabling the creation of a wide range of complex and functionally diverse molecules for applications in drug discovery, peptide science, and materials research. The choice of synthetic route will depend on the desired final structure and the availability of starting materials. Both methods offer good to excellent stereocontrol and provide a solid foundation for the development of innovative UAA libraries.
Application Notes and Protocols: Diastereoselective Synthesis Utilizing Chiral Auxiliaries
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The request for information on the diastereoselective synthesis using 1,1-dimethoxypropan-2-amine as a chiral auxiliary has been thoroughly investigated. Following an extensive search of scientific literature and chemical databases, it has been determined that there are no published reports of this specific compound being used for this purpose.
In the spirit of providing valuable and accurate scientific information, these application notes will instead focus on a well-established and widely utilized class of chiral auxiliaries: Evans' Oxazolidinones . The principles, protocols, and data presented herein are representative of the broader field of diastereoselective synthesis and will equip researchers with the foundational knowledge and practical methodologies applicable to this critical area of asymmetric synthesis.
Introduction to Diastereoselective Synthesis with Evans' Oxazolidinones
Diastereoselective synthesis is a powerful strategy for controlling stereochemistry during a chemical reaction. By temporarily incorporating a chiral molecule, known as a chiral auxiliary, into an achiral substrate, one can direct the formation of a new stereocenter with a high degree of selectivity. The newly formed stereoisomers are diastereomers, which have different physical properties, allowing for their separation. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.
Evans' oxazolidinones are a class of chiral auxiliaries that have proven to be exceptionally effective and versatile in a wide range of asymmetric transformations, including alkylations, aldol reactions, and acylations. Their rigid, planar structure and the steric hindrance provided by the substituent at the C4 position allow for excellent facial shielding of the enolate, leading to high levels of diastereoselectivity.
Application: Diastereoselective Alkylation of an Acyl Oxazolidinone
This section details the diastereoselective alkylation of a propionyl-substituted oxazolidinone, a classic example of the utility of Evans' auxiliaries.
Experimental Workflow
The overall experimental workflow for the diastereoselective alkylation is depicted below.
Figure 1. General workflow for the diastereoselective alkylation of an acyl oxazolidinone.
Signaling Pathway of Stereochemical Control
The high diastereoselectivity observed in this reaction is a direct result of the steric influence of the chiral auxiliary on the approach of the electrophile.
Figure 2. Mechanism of stereochemical induction by the Evans' oxazolidinone auxiliary.
Experimental Protocols
Materials and Methods
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Benzyl bromide
-
Lithium hydroxide
-
Hydrogen peroxide
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Protocol 1: Acylation of the Chiral Auxiliary
-
To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Concentrate the solution in vacuo and purify by flash column chromatography to afford the acylated oxazolidinone.
Protocol 2: Diastereoselective Alkylation
-
To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the substrate solution to the LDA solution via cannula.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Concentrate the solution in vacuo and purify by flash column chromatography to isolate the alkylated product.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.
-
Dry the organic layer over MgSO₄, concentrate in vacuo, and purify as needed.
Data Presentation
| Reaction Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Acylation | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 95 | N/A |
| Alkylation | (4R,5S)-3-((S)-2-Methyl-3-phenylpropanoyl)-4-methyl-5-phenyl-2-oxazolidinone | 90 | >99:1 |
| Cleavage | (S)-2-Methyl-3-phenylpropanoic acid | 92 | N/A (enantiomeric excess >98%) |
Table 1. Summary of typical yields and diastereoselectivity for the alkylation of an Evans' oxazolidinone.
Conclusion
Evans' oxazolidinones provide a robust and highly effective method for achieving high levels of diastereoselectivity in a variety of chemical transformations. The protocols outlined in these application notes offer a solid foundation for researchers to successfully implement this powerful strategy in their own synthetic endeavors. The principles of steric control and predictable outcomes make this methodology a cornerstone of modern asymmetric synthesis.
Application Notes and Protocols for the Strecker Synthesis of α-Alanine from 1,1-Dimethoxypropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[1][2][3][4][5] This method typically involves a one-pot reaction between an aldehyde or ketone, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. These application notes provide a detailed, proposed protocol for the synthesis of α-alanine using 1,1-dimethoxypropan-2-amine as the starting material. Since this compound contains both a protected aldehyde (as a dimethyl acetal) and an amine functional group, this protocol outlines a modified Strecker synthesis pathway. The proposed synthesis involves an initial acidic hydrolysis of the dimethyl acetal to unmask the aldehyde, followed by the formation of an α-aminonitrile and subsequent hydrolysis to yield α-alanine.
Disclaimer: The following protocol is a proposed synthetic route based on established principles of organic chemistry. It has not been directly sourced from a published procedure for this specific starting material and should be adapted and optimized by the end-user. Appropriate safety precautions must be taken, particularly when handling cyanide-containing reagents.
Proposed Synthetic Pathway
The proposed two-step synthesis of α-alanine from this compound is outlined below. The first step involves the in-situ formation of 2-aminopropanal via acid-catalyzed hydrolysis of the acetal. This intermediate then undergoes a Strecker-like reaction with a cyanide source to form the α-aminonitrile, which is subsequently hydrolyzed to α-alanine.
Caption: Proposed two-step synthesis of α-alanine.
Experimental Protocols
Materials and Equipment
-
This compound
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dowex 50W-X8 resin (or similar strong cation-exchange resin)
-
Ammonium hydroxide (NH₄OH)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for ion-exchange chromatography
-
pH meter or pH paper
-
Standard laboratory glassware
Safety Precautions
-
Cyanide Hazard: Potassium cyanide and sodium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
-
Acid/Base Hazard: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
Protocol 1: Synthesis of 2-Amino-2-methylpropanenitrile (α-Aminonitrile Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in aqueous hydrochloric acid.
-
Stir the solution at room temperature for 2-4 hours to ensure complete hydrolysis of the acetal to the corresponding amino-aldehyde.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of potassium cyanide in water.
-
Slowly add the potassium cyanide solution to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude α-aminonitrile. The crude product may be used directly in the next step or purified by distillation under reduced pressure.
Protocol 2: Hydrolysis of 2-Amino-2-methylpropanenitrile to α-Alanine
-
Transfer the crude α-aminonitrile to a round-bottom flask.
-
Add concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.
-
Monitor the hydrolysis by TLC until the aminonitrile is no longer detectable.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess HCl.
-
Dissolve the resulting residue in deionized water and adjust the pH to approximately 6-7 with a solution of sodium hydroxide.
-
The crude α-alanine can be purified by ion-exchange chromatography. Pack a column with Dowex 50W-X8 resin and wash with deionized water.
-
Load the crude amino acid solution onto the column.
-
Wash the column with deionized water to remove any inorganic salts.
-
Elute the α-alanine from the resin using aqueous ammonium hydroxide (e.g., 2 M NH₄OH).
-
Collect the fractions and monitor for the presence of the amino acid using a ninhydrin test or TLC.
-
Combine the positive fractions and concentrate them using a rotary evaporator to obtain pure α-alanine as a white solid.
Data Presentation
The following tables should be used to record experimental data for process optimization and characterization of the synthesized compounds.
Table 1: Reagent and Reaction Conditions for Aminonitrile Synthesis
| Parameter | Value |
| Moles of this compound | |
| Moles of KCN | |
| Volume of HCl | |
| Reaction Temperature (°C) | |
| Reaction Time (h) | |
| Yield of crude aminonitrile (g) | |
| Percent Yield (%) |
Table 2: Characterization of α-Aminonitrile Intermediate
| Analysis | Result |
| Appearance | |
| Boiling Point (°C) | |
| ¹H NMR (δ, ppm) | |
| ¹³C NMR (δ, ppm) | |
| IR (cm⁻¹) | |
| Mass Spectrometry (m/z) |
Table 3: Reaction Conditions for Hydrolysis to α-Alanine
| Parameter | Value |
| Moles of α-Aminonitrile | |
| Volume of conc. HCl | |
| Reflux Time (h) | |
| Yield of crude α-alanine (g) | |
| Yield of purified α-alanine (g) | |
| Overall Percent Yield (%) |
Table 4: Characterization of Final Product (α-Alanine)
| Analysis | Result |
| Appearance | |
| Melting Point (°C) | |
| Optical Rotation [α]D | |
| ¹H NMR (in D₂O, δ, ppm) | |
| ¹³C NMR (in D₂O, δ, ppm) | |
| Purity (by HPLC or other method) |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the proposed synthesis.
Caption: Experimental workflow for the synthesis of α-alanine.
Caption: Logical relationships in the synthesis process.
References
Application Notes and Protocols: N-Protection Strategies for 1,1-Dimethoxypropan-2-amine
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection of reactive functional groups is a cornerstone of strategy. The amine group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions during subsequent synthetic steps. This document provides detailed application notes and experimental protocols for the N-protection of 1,1-dimethoxypropan-2-amine, a valuable building block, using two of the most common amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
These protecting groups are widely employed due to their stability under various reaction conditions and the relative ease of their selective removal. The choice between Boc and Cbz often depends on the overall synthetic strategy, particularly the compatibility with other functional groups present in the molecule and the desired deprotection conditions.
N-Protection Strategies: A Comparative Overview
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions, making it an excellent choice for syntheses involving basic or nucleophilic reagents. Its removal is conveniently achieved under acidic conditions.
The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), is stable to acidic and some basic conditions. It is most commonly removed by catalytic hydrogenolysis, a mild method that preserves many other functional groups.
The following sections provide detailed protocols for the protection of this compound with both Boc and Cbz groups, as well as their subsequent deprotection.
Data Presentation: A Quantitative Comparison
The following table summarizes the typical reaction parameters for the N-protection of a primary amine like this compound on a 10 mmol scale. Please note that yields are based on representative procedures and may vary depending on the specific substrate and reaction conditions.
| Parameter | N-Boc Protection | N-Cbz Protection |
| Starting Amine | This compound (1.19 g, 10 mmol) | This compound (1.19 g, 10 mmol) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol) | Benzyl Chloroformate (Cbz-Cl) (1.88 g, 1.54 mL, 11 mmol) |
| Base | Triethylamine (Et₃N) (1.53 mL, 11 mmol) | Sodium Bicarbonate (NaHCO₃) (1.68 g, 20 mmol) |
| Solvent | Dichloromethane (DCM) (50 mL) | Tetrahydrofuran (THF) / Water (1:1, 50 mL) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 3 - 6 hours |
| Work-up | Aqueous wash and extraction | Extraction and aqueous wash |
| Purification | Column chromatography (optional) | Column chromatography (optional) |
| Typical Yield | > 90% | > 90% |
| Deprotection Method | Acidic hydrolysis (e.g., TFA in DCM) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the procedure for the synthesis of tert-butyl (1,1-dimethoxypropan-2-yl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.19 g, 10 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine (1.53 mL, 11 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in dichloromethane (10 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, tert-butyl (1,1-dimethoxypropan-2-yl)carbamate, is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Protocol 2: N-Cbz Protection of this compound
This protocol outlines the synthesis of benzyl (1,1-dimethoxypropan-2-yl)carbamate.
Materials:
-
This compound
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.19 g, 10 mmol) in a mixture of THF (25 mL) and water (25 mL).
-
Add sodium bicarbonate (1.68 g, 20 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.54 mL, 11 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add ethyl acetate (50 mL) to the mixture.
-
Separate the organic layer and wash it with brine (2 x 30 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product, benzyl (1,1-dimethoxypropan-2-yl)carbamate, can be purified by flash column chromatography if required.
Protocol 3: Deprotection of N-Boc-1,1-dimethoxypropan-2-amine
Procedure:
-
Dissolve the N-Boc protected amine (1 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (TFA) (1 mL) to the solution at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Protocol 4: Deprotection of N-Cbz-1,1-dimethoxypropan-2-amine
Procedure:
-
Dissolve the N-Cbz protected amine (1 mmol) in methanol or ethanol (10 mL).
-
Add 10% Palladium on carbon (Pd/C) (10 mol% Pd) to the solution.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: N-Boc Protection Workflow
Caption: N-Cbz Protection Workflow
Caption: Deprotection Signaling Pathways
Application Notes and Protocols for the Use of 1,1-Dimethoxypropan-2-amine in Peptide Synthesis
Introduction
While not a conventional reagent in standard peptide synthesis, 1,1-Dimethoxypropan-2-amine presents unique structural features that suggest its potential as a valuable building block for the synthesis of unnatural amino acids (UAAs) and peptide-like structures.[1][2][3] Unnatural amino acids are crucial in medicinal chemistry for modulating the properties of peptides and for creating novel drug candidates.[1][3] The presence of a primary amine and a protected ketone (as a dimethyl acetal) in this compound makes it a promising candidate for incorporation into complex molecules, particularly through multicomponent reactions like the Ugi or Passerini reactions.[4][5][6]
This document outlines a potential application of this compound in the synthesis of a novel peptide-peptoid hybrid structure via a solid-phase Ugi four-component reaction (U-4CR). The acetal group serves as a latent carbonyl, which can be unmasked under acidic conditions to participate in the reaction.
Proposed Application: Solid-Phase Synthesis of a Peptide-Peptoid Hybrid using this compound in an Ugi Reaction
The Ugi four-component reaction is a powerful tool for creating dipeptide scaffolds and other complex molecules in a single step.[4] In this proposed application, this compound will be used as the amine component. The reaction will be performed on a solid support, a common technique in peptide synthesis for ease of purification.[7][8] The overall strategy involves the coupling of an N-terminally deprotected peptide on a resin with an isocyanide, a carboxylic acid, and the carbonyl group generated in situ from this compound.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed pathway for the Ugi reaction using this compound.
Experimental Protocol
Objective: To synthesize a peptide-peptoid hybrid on a solid support using this compound in an Ugi four-component reaction.
Materials:
-
Fmoc-protected Rink Amide resin
-
Standard Fmoc-protected amino acids
-
This compound
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A carboxylic acid (e.g., acetic acid)
-
Reagents for Solid-Phase Peptide Synthesis (SPPS): Piperidine, DIC, HOBt
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Workflow Diagram:
Caption: Experimental workflow for the solid-phase Ugi reaction.
Procedure:
-
Peptide Anchor Synthesis: Synthesize a short peptide sequence on the Rink Amide resin using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8]
-
Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF to expose the free amine.
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents.
-
Ugi Reaction Setup:
-
Swell the resin in a mixture of DCM and MeOH (1:1).
-
Add the carboxylic acid (10 eq.), the isocyanide (10 eq.), and this compound (10 eq.) to the reaction vessel.
-
-
In Situ Deprotection and Reaction:
-
Add a catalytic amount of TFA (0.5 eq.) to the mixture to facilitate the in situ hydrolysis of the dimethyl acetal to the corresponding ketone and the subsequent formation of the iminium ion.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle shaking.
-
-
Final Washing: Wash the resin extensively with DCM, MeOH, and DMF to remove all unreacted components.
-
Cleavage and Deprotection: Cleave the synthesized peptide-peptoid hybrid from the resin and remove any side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Purification and Analysis: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
Data Presentation
The following table presents hypothetical data for the synthesis of a model peptide-peptoid hybrid, illustrating the expected outcomes of the proposed protocol. These values are based on typical yields and purities observed for Ugi reactions in similar contexts.[6]
| Parameter | Expected Value | Method of Analysis |
| Crude Yield | 75-85% | Gravimetric |
| Purity (Crude) | 60-70% | HPLC |
| Purity (Post-HPLC) | >95% | HPLC |
| Molecular Weight | Confirmed | Mass Spectrometry |
| Reaction Time | 24 hours | TLC/LC-MS monitoring |
Discussion
The use of this compound in a multicomponent reaction like the Ugi reaction offers a novel approach to introduce diversity into peptide structures. The acetal acts as a convenient protecting group for the ketone, which can be deprotected under the acidic conditions of the Ugi reaction, simplifying the overall synthetic scheme.[9][10] This strategy avoids the need to handle a potentially more reactive amino-ketone directly.
The proposed solid-phase approach allows for efficient synthesis and purification, making it suitable for the generation of libraries of peptide-peptoid hybrids for screening in drug discovery.[11][12] Further optimization of reaction conditions, such as solvent, temperature, and equivalents of reactants, may be necessary to maximize yield and purity for different substrates.
Conclusion
This compound is a promising, though unconventional, building block for peptide chemistry. Its application in multicomponent reactions, as outlined in this protocol, provides a pathway for the synthesis of complex and novel peptide-peptoid hybrids. This approach expands the toolbox for medicinal chemists and researchers in drug development, enabling the exploration of new chemical space.
References
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids - Enamine [enamine.net]
- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passerini reaction-amine deprotection-acyl migration peptide assembly: efficient formal synthesis of cyclotheonamide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Synthesis of β-Amino Alcohols from 1,1-Dimethoxypropan-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of β-amino alcohols, valuable intermediates in pharmaceutical development, starting from 1,1-dimethoxypropan-2-amine. The synthesis proceeds through a two-step sequence involving the deprotection of the acetal functionality to yield an α-amino ketone, followed by the diastereoselective reduction of the ketone to the desired β-amino alcohol. This protocol offers a reliable pathway to these important synthons, with opportunities for stereochemical control in the reduction step.
Introduction
β-Amino alcohols are a pivotal structural motif found in a wide array of biologically active molecules and pharmaceuticals. Their synthesis is a key focus in medicinal chemistry and drug development. The use of readily available starting materials such as this compound, which possesses a protected ketone and an amine functionality, offers a strategic entry point to this class of compounds. The synthetic approach detailed herein involves two key transformations:
-
Acetal Deprotection: An acid-catalyzed hydrolysis to unmask the ketone functionality, yielding 1-aminopropan-2-one.
-
Ketone Reduction: The reduction of the resulting α-amino ketone to the corresponding β-amino alcohol, 2-amino-1-propanol.
This document outlines the experimental procedures for these steps, presents the expected outcomes in tabular format, and provides visualizations of the synthetic pathway.
Synthesis Pathway
The overall synthetic scheme is a two-step process starting from this compound.
Caption: Overall synthetic route from this compound to a β-amino alcohol.
Part 1: Acetal Deprotection to 1-Aminopropan-2-one
Application Note:
The deprotection of the dimethyl acetal in this compound is achieved through acid-catalyzed hydrolysis. This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, in an aqueous medium or a mixture of an organic solvent and water. The reaction should be monitored to ensure complete conversion while minimizing potential side reactions. The product, 1-aminopropan-2-one, is an α-amino ketone and should be handled with care as it can be prone to self-condensation. It is often preferable to use the crude product directly in the subsequent reduction step.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Hydrochloric acid (37% aqueous solution)
-
Deionized water
-
Sodium hydroxide solution (50% w/w)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (e.g., 0.6 mol).
-
Slowly add a solution of 37% aqueous hydrochloric acid (e.g., 1.5 mol) while stirring and maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C).
-
Maintain the reflux for a period of 15 to 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting product is the hydrochloride salt of 1-aminopropan-2-one in an aqueous solution. This solution can be carefully neutralized or used directly in the next step. For isolation, the water can be removed under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | (S)-1-Methoxy-2-propylamine (analogous) | [1] |
| Reagent | 37% aq. HCl | [1] |
| Reaction Time | 15-20 hours | [1] |
| Temperature | 100°C (Reflux) | [1] |
| Conversion | Complete (as per NMR and GC) | [1] |
| Yield | Not explicitly isolated, used in next step | [1] |
Part 2: Reduction of 1-Aminopropan-2-one to β-Amino Alcohol
Application Note:
The reduction of the α-amino ketone, 1-aminopropan-2-one, to the corresponding β-amino alcohol, 2-amino-1-propanol, can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering high yields. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can also be employed, though it requires anhydrous conditions and more careful handling. The choice of reducing agent can influence the diastereoselectivity of the reduction if a chiral center is present or introduced.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
Crude 1-aminopropan-2-one hydrochloride solution (from Part 1)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF) or Methanol
-
Deionized water
-
1N Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
If starting from the crude hydrochloride solution, carefully neutralize it to approximately pH 7-8 with a sodium hydroxide solution while cooling in an ice bath.
-
Alternatively, if starting with isolated 1-aminopropan-2-one, dissolve it in a suitable solvent like THF or methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.5 to 2 equivalents relative to the ketone) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of 1N HCl until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-amino alcohol.
-
The product can be further purified by distillation or chromatography if necessary.
Quantitative Data (Analogous Reductions):
| Substrate (Analogous) | Reducing Agent | Solvent | Reaction Time | Temperature | Yield | Reference |
| N-protected α-amino acids (activated) | NaBH₄ | THF/H₂O | 30 min | 0°C | Good to Excellent | [2] |
| L-Valine | LiAlH₄ | THF | 16 h | Reflux | 73-75% |
Experimental Workflow
Caption: Detailed workflow for the synthesis of β-amino alcohols.
Conclusion
The described two-step synthesis provides a practical and efficient method for the preparation of β-amino alcohols from this compound. The protocols are based on established chemical transformations and can be adapted for various scales. For drug development professionals, this pathway offers a route to valuable intermediates with the potential for stereochemical control, which is crucial for the synthesis of chiral drug candidates. Careful monitoring and optimization of reaction conditions are recommended to achieve high yields and purity.
References
Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of key nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. The following sections focus on two powerful and widely used organocatalytic methods: the enantioselective Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and the aza-Michael reaction for the synthesis of chiral piperidines.
Application Note 1: Organocatalytic Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[1] The development of asymmetric organocatalysis, particularly using chiral Brønsted acids like phosphoric acids or thioureas, has enabled the direct formation of these valuable scaffolds with high enantioselectivity.[2][3][4] This method avoids the use of metal catalysts and often proceeds under mild conditions.
Mechanism & Key Advantages:
-
Reaction: A β-arylethylamine (e.g., tryptamine) condenses with an aldehyde or ketone, followed by a ring-closing reaction.[1]
-
Catalysis: Chiral thiourea catalysts, often used in conjunction with a weak acid co-catalyst (e.g., benzoic acid), activate the iminium ion intermediate through hydrogen bonding. This chiral environment dictates the facial selectivity of the intramolecular cyclization, leading to high enantiomeric excess (ee).[5][6]
-
Advantages: This approach offers operational simplicity, broad substrate scope, and access to unprotected heterocyclic products directly.[3]
Logical Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for developing and executing an asymmetric organocatalytic reaction.
Caption: General workflow for asymmetric synthesis.
Quantitative Data: Thiourea-Catalyzed Pictet-Spengler Reaction
The following table summarizes the substrate scope for the enantioselective Pictet-Spengler reaction between various tryptamines and aldehydes, utilizing a chiral thiourea catalyst. High yields and excellent enantioselectivities are achieved across a range of electronically and structurally diverse substrates.[5]
| Entry | Tryptamine (Substituent) | Aldehyde (R) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | H | 4-ClC₆H₄ | 10 | 95 | 92 |
| 2 | H | 4-NO₂C₆H₄ | 10 | 99 | 91 |
| 3 | H | 2-Naphthyl | 10 | 96 | 90 |
| 4 | H | Cyclohexyl | 10 | 85 | 93 |
| 5 | H | i-Pr | 10 | 78 | 88 |
| 6 | 5-MeO | 4-ClC₆H₄ | 10 | 98 | 95 |
| 7 | 5-F | 4-ClC₆H₄ | 10 | 94 | 91 |
| 8 | 7-Me | 4-ClC₆H₄ | 10 | 85 | 96 |
Data synthesized from representative literature.[5][6] Conditions typically involve a thiourea catalyst and a benzoic acid co-catalyst in a nonpolar solvent like toluene at temperatures ranging from -30 °C to room temperature.
Experimental Protocol: Asymmetric Pictet-Spengler Reaction
This protocol describes a general procedure for the thiourea-catalyzed enantioselective Pictet-Spengler reaction.
Materials:
-
Tryptamine derivative (1.0 equiv)
-
Aldehyde derivative (1.1 equiv)
-
Chiral thiourea catalyst (e.g., (1R,2R)-N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea-1,2-diaminocyclohexane) (0.1 equiv)
-
Benzoic acid (co-catalyst) (0.1 equiv)
-
Anhydrous toluene (solvent)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tryptamine derivative (e.g., 0.25 mmol, 1.0 equiv), chiral thiourea catalyst (0.025 mmol, 0.1 equiv), and benzoic acid (0.025 mmol, 0.1 equiv).
-
Add anhydrous toluene (to achieve a 0.1 M concentration of the tryptamine).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Add the aldehyde derivative (0.275 mmol, 1.1 equiv) to the cooled mixture.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 12 to 48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Determine the enantiomeric excess of the purified product using chiral stationary phase high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Application Note 2: Organocatalytic Asymmetric Aza-Michael Reaction
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction.[2][7] Organocatalysis has emerged as a powerful strategy to render this reaction enantioselective, providing access to chiral β-amino compounds, which are precursors to valuable nitrogen heterocycles like piperidines.[8][9][10]
Mechanism & Key Advantages:
-
Reaction: An amine, carbamate, or other nitrogen nucleophile adds to the β-position of an electron-deficient alkene.
-
Catalysis: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinols, are commonly used. These catalysts can activate the Michael acceptor (e.g., via iminium ion formation) and simultaneously position the nitrogen nucleophile through hydrogen bonding, thereby controlling the stereochemical outcome.
-
Advantages: This method is highly effective for synthesizing functionalized piperidines and other N-heterocycles.[11] It often utilizes readily available starting materials and avoids harsh reaction conditions.
Catalytic Cycle of Thiourea-Promoted Pictet-Spengler Reaction
This diagram illustrates the proposed mechanism for the thiourea and Brønsted acid co-catalyzed Pictet-Spengler reaction.
Caption: Catalytic cycle of the Pictet-Spengler reaction.
Quantitative Data: Asymmetric Aza-Michael Reaction for Piperidine Synthesis
The table below shows results for the intramolecular aza-Michael addition of enone carbamates to form 2-substituted piperidines, catalyzed by a cinchona-derived primary-tertiary diamine.
| Entry | Substrate (R group) | Co-catalyst (20 mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | TFA | 95 | 99 |
| 2 | 4-MeO-Ph | TFA | 93 | 98 |
| 3 | 4-Cl-Ph | TFA | 94 | 99 |
| 4 | 2-Thienyl | TFA | 85 | 97 |
| 5 | Cyclohexyl | TFA | 75 | 96 |
| 6 | n-Propyl | TFA | 81 | 95 |
Data adapted from Liu et al.[8] Catalyst loading was 10 mol%. TFA = Trifluoroacetic acid.
Experimental Protocol: Intramolecular Asymmetric Aza-Michael Reaction
This protocol provides a general method for the synthesis of chiral 2-substituted piperidines.
Materials:
-
(E)-N-Boc-6-aryl-hex-4-en-1-amine derivative (substrate) (1.0 equiv)
-
Cinchona-based primary-tertiary diamine catalyst (0.1 equiv)
-
Trifluoroacetic acid (TFA) (co-catalyst) (0.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry vial, dissolve the substrate (e.g., 0.20 mmol, 1.0 equiv) in the anhydrous solvent (2.0 mL).
-
Add the chiral diamine catalyst (0.02 mmol, 0.1 equiv) to the solution.
-
Stir the mixture for 5 minutes at the reaction temperature (e.g., 25 °C).
-
Add trifluoroacetic acid (0.04 mmol, 0.2 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction. Monitor its progress by TLC until the starting material is consumed (typically 24-72 hours).
-
Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the desired piperidine derivative.
-
Analyze the enantiomeric excess of the product by chiral stationary phase HPLC.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pages.jh.edu [pages.jh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions [ouci.dntb.gov.ua]
- 10. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. memorial.scholaris.ca [memorial.scholaris.ca]
Application Notes and Protocols: 1,1-Dimethoxypropan-2-amine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 1,1-dimethoxypropan-2-amine as a versatile precursor for the synthesis of pharmaceutical intermediates. Particular focus is placed on its role in the preparation of peptide aldehydes, a class of compounds with significant therapeutic potential as enzyme inhibitors. This document outlines key synthetic strategies, detailed experimental protocols, and data presentation to guide researchers in the effective use of this valuable building block.
Introduction
This compound, also known as 2-aminopropionaldehyde dimethyl acetal, is a bifunctional molecule that serves as a valuable starting material in organic synthesis. Its structure incorporates a primary amine and a protected aldehyde in the form of a dimethyl acetal. This unique combination makes it an ideal precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. The acetal group provides a stable protecting group for the highly reactive aldehyde functionality, which can be deprotected under specific conditions in the final stages of a synthetic route.
One of the most significant applications of this compound is in the synthesis of N-protected α-amino aldehydes. These compounds are of considerable interest as they can act as transition-state analogue inhibitors of various proteases.[1] For instance, they form the C-terminal unit of naturally occurring peptide aldehyde protease inhibitors like Leupeptin.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning and safety considerations.
| Property | Value |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol |
| CAS Number | 57390-38-2 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 149.3 °C at 760 mmHg |
| Density | 0.929 g/cm³ |
| Flash Point | 44.1 °C |
Key Applications in Pharmaceutical Synthesis: Peptide Aldehydes
Peptide aldehydes are potent inhibitors of a wide range of proteases, making them attractive candidates for drug development. Their inhibitory activity stems from the ability of the C-terminal aldehyde group to form a hemiacetal adduct with the catalytic serine or cysteine residue in the active site of the enzyme. This compound is an excellent starting material for the solid-phase synthesis of peptide aldehydes.
Solid-Phase Peptide Synthesis (SPPS) Strategy
The general workflow for the synthesis of a peptide aldehyde using this compound on a solid support is depicted below. This strategy allows for the sequential addition of amino acids to build the desired peptide chain while the aldehyde functionality remains protected as the dimethyl acetal.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dimethoxypropan-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,1-Dimethoxypropan-2-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the reductive amination of 1,1-dimethoxypropan-2-one.
Question: My reaction shows low or no conversion of the starting material, 1,1-dimethoxypropan-2-one. What are the possible causes and solutions?
Answer:
Low or no conversion can stem from several factors related to the reagents, reaction conditions, or the setup itself.
-
Inactive Reducing Agent: The hydride reducing agent, particularly sodium triacetoxyborohydride (STAB), is moisture-sensitive. Improper storage or handling can lead to decomposition and loss of activity.
-
Solution: Use a fresh bottle of the reducing agent or test the activity of the current batch on a known, reliable reaction. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator.
-
-
Insufficient Amine Source: When using ammonia, it is crucial to have a sufficient concentration in the reaction mixture. If using a solution of ammonia in an alcohol, ensure it is fresh and has been stored properly to prevent gas evolution and a decrease in concentration.
-
Solution: Use a freshly opened or standardized solution of ammonia. Consider using ammonium acetate as an alternative, as it provides a more stable source of ammonia in situ.
-
-
Inadequate Temperature: While the reaction is often run at room temperature, low ambient temperatures can significantly slow down the reaction rate.
-
Solution: Ensure the reaction is maintained at a consistent temperature, typically between 20-25°C. If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) can be beneficial, but this should be monitored carefully to avoid side reactions.
-
-
Poor Quality Starting Material: Impurities in the 1,1-dimethoxypropan-2-one can inhibit the reaction.
-
Solution: Verify the purity of the starting ketone by techniques such as NMR or GC-MS before use. If necessary, purify the starting material by distillation.
-
Question: The yield of my desired product, this compound, is consistently low, although the starting material is consumed. What are the likely side reactions and how can I minimize them?
Answer:
Low yields in the presence of starting material consumption point towards the formation of side products.
-
Reduction of the Ketone: The reducing agent can directly reduce the starting ketone, 1,1-dimethoxypropan-2-one, to the corresponding alcohol, 1,1-dimethoxypropan-2-ol. This is more likely with less selective reducing agents or under certain pH conditions.
-
Solution: Sodium triacetoxyborohydride (STAB) is highly selective for the imine intermediate over the ketone. If you are using a less selective agent like sodium borohydride, consider switching to STAB. Also, ensure the pH of the reaction is not too acidic, as this can promote ketone reduction.
-
-
Over-alkylation (Formation of Di- and Tri-alkylamines): The primary amine product can react further with the starting ketone to form secondary and tertiary amines. This is a common issue in reductive aminations.
-
Solution: A stepwise procedure can mitigate this. First, form the imine by reacting 1,1-dimethoxypropan-2-one with ammonia, and then, in a separate step, add the reducing agent. Alternatively, using a large excess of the ammonia source can statistically favor the formation of the primary amine.
-
-
Hydrolysis of the Acetal: The dimethoxy acetal group is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde, which can then undergo other reactions. The primary amine product can also catalyze this hydrolysis.
-
Solution: Maintain a neutral to slightly basic pH during the reaction and workup. Avoid strong acids. If acetic acid is used as a catalyst, use it in catalytic amounts.
-
Question: I am having difficulty purifying the this compound from the crude reaction mixture. What are the recommended purification strategies?
Answer:
Purification can be challenging due to the physical properties of the product.
-
High Water Solubility: The amine product is likely to be highly soluble in water, making extraction from aqueous workups inefficient.
-
Solution: During the workup, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate to decrease the solubility of the amine. Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of isopropanol and chloroform.
-
-
Volatility: The product may be volatile, leading to loss during solvent removal.
-
Solution: Use a rotary evaporator at a reduced temperature and pressure. For final purification, distillation under reduced pressure is often the most effective method.
-
-
Contamination with Boron Salts: The workup of reactions using borohydride reagents can leave boron-containing byproducts.
-
Solution: An acidic wash followed by a basic wash during the workup can help remove these salts. For example, wash the organic layer with dilute HCl, and then with a saturated sodium bicarbonate solution.
-
-
Residual Starting Materials: Unreacted 1,1-dimethoxypropan-2-one can be difficult to separate due to similar boiling points.
-
Solution: Ensure the reaction goes to completion. If separation is still an issue, column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most common and direct method is the reductive amination of 1,1-dimethoxypropan-2-one. This involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent to form the desired primary amine.
Q2: Which reducing agent is best for this synthesis?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild, selective for the reduction of the intermediate imine in the presence of the starting ketone, and is compatible with the acid-sensitive acetal group under controlled conditions.[1][2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally considered safer and more efficient for this type of transformation.
Q3: What are the typical solvents used for this reaction?
Commonly used solvents for reductive amination with sodium triacetoxyborohydride include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and acetonitrile.[1][2] The choice of solvent can influence the reaction rate and yield.
Q4: Is a catalyst required for this reaction?
For the reductive amination of ketones, a catalytic amount of acetic acid is often added.[2] This helps to protonate the intermediate hemiaminal, facilitating the elimination of water to form the imine, which is then reduced.
Q5: Are there any alternative, higher-yielding methods for this synthesis?
Yes, biocatalytic methods using amine dehydrogenases (AmDHs) have shown promise for the synthesis of similar chiral amines. For instance, the synthesis of (S)-1-methoxypropan-2-amine from methoxyacetone has been reported with high conversion (88.3%) and high enantiomeric excess. This approach is a greener alternative to traditional chemical methods.
Q6: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). A stain such as ninhydrin can be used to visualize the amine product on a TLC plate. GC and LC-MS can provide quantitative information on the consumption of starting material and the formation of the product.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Selectivity (Imine vs. Ketone) | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, CH₃CN | High | Moisture sensitive; generally high yielding.[1][2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Moderate to High | Toxic cyanide byproducts; pH control is important. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low | Can reduce the starting ketone; often added after imine formation. |
| Catalytic Hydrogenation (H₂/Catalyst) | Alcohols, Ethers | High | Requires specialized equipment (hydrogenator); catalyst can be expensive. |
Table 2: Influence of Reaction Parameters on Yield and Purity
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Low (0-10°C) vs. High (40-50°C) | May decrease at low temp; may decrease at high temp | May increase at low temp; may decrease at high temp | Low temp slows reaction; high temp can promote side reactions. |
| Amine Source Stoichiometry | 1.5 eq. vs. >5 eq. | May increase with more equivalents | May increase with more equivalents | A large excess of ammonia source minimizes over-alkylation. |
| Catalyst (Acetic Acid) | None vs. 0.1 eq. vs. 1 eq. | Increases with catalytic amount | May decrease with stoichiometric amount | Catalytic acid promotes imine formation; excess acid can cause acetal hydrolysis. |
| Solvent Polarity | Non-polar vs. Polar aprotic | Varies | Varies | Solvent affects solubility of reagents and stability of intermediates. |
Experimental Protocols
Representative Protocol for Reductive Amination of 1,1-Dimethoxypropan-2-one
This is a representative protocol based on general procedures for reductive amination. Optimization may be required.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1,1-dimethoxypropan-2-one (1.0 eq.).
-
Solvent and Amine Source: Dissolve the ketone in 1,2-dichloroethane (DCE) (approx. 0.2 M). Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq.) or ammonium acetate (1.5 eq.).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure at a low temperature.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
common side products in reactions of 1,1-Dimethoxypropan-2-amine
Welcome to the technical support center for 1,1-Dimethoxypropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the use of this versatile reagent in chemical synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during reactions involving this compound.
Issue 1: Unexpected Formation of a Low Molecular Weight, Polar Impurity.
-
Symptom: TLC or LC-MS analysis shows a new, more polar spot/peak than the starting material or the expected product, which may correspond to the mass of 2-aminopropionaldehyde or its self-condensation products.
-
Possible Cause: Acid-catalyzed hydrolysis of the dimethoxy acetal. Acetals are labile under acidic conditions, and the presence of a primary amine in the same molecule can accelerate this hydrolysis through intramolecular proton shuttling.
-
Troubleshooting Steps:
-
pH Control: Ensure the reaction medium is neutral or basic if the acetal needs to remain intact. If acidic conditions are required for the primary transformation, consider if a less acidic catalyst or shorter reaction times could be employed.
-
Anhydrous Conditions: The presence of water will drive the hydrolysis equilibrium. Ensure all solvents and reagents are rigorously dried.
-
Protecting Group Strategy: If acidic conditions are unavoidable, consider protecting the amine functionality first. The resulting secondary amine or amide may alter the propensity for intramolecular catalysis of acetal hydrolysis.
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Issue 2: Formation of High Molecular Weight Byproducts or Polymeric Material.
-
Symptom: Observation of a baseline smear on TLC, difficulty in product isolation, or characterization data (e.g., NMR) suggesting a complex mixture of oligomers or polymers.
-
Possible Cause:
-
Self-condensation of the 2-aminopropionaldehyde formed after in-situ deprotection (hydrolysis) of the acetal. Aldehydes, especially in the presence of amines, can undergo self-condensation reactions.
-
Intermolecular reactions between the amine of one molecule and an electrophilic site on another, leading to dimerization or polymerization. This is more likely at higher concentrations and temperatures.
-
-
Troubleshooting Steps:
-
Control of Deprotection: If the aldehyde is the desired reactive intermediate, ensure the deprotection is performed under controlled conditions (e.g., low temperature, slow addition of acid) and that the subsequent reaction is fast enough to consume the aldehyde as it is formed.
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the other reactant to keep its instantaneous concentration low.
-
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the acetal group of this compound unstable?
A1: The dimethyl acetal is sensitive to acidic conditions. Hydrolysis to the corresponding aldehyde (2-aminopropionaldehyde) and methanol is a common side reaction in the presence of protic or Lewis acids. The rate of this hydrolysis is significantly increased by the presence of water. Under neutral to basic conditions (pH ≥ 11), the acetal is generally stable.
Q2: What are the most common side products observed in reactions with this compound?
A2: The most common side product is 2-aminopropionaldehyde, resulting from the hydrolysis of the acetal. This aldehyde can then participate in further undesired reactions such as self-condensation or reactions with the starting amine. Other potential side products include those arising from over-alkylation or multiple additions at the amine, and dimeric or oligomeric species, especially at elevated temperatures and concentrations.
Q3: Can I use this compound in a Pictet-Spengler reaction? What are the potential side products?
A3: Yes, this compound can serve as a synthetic equivalent of 2-aminopropionaldehyde for reactions like the Pictet-Spengler cyclization. The reaction is typically performed under acidic conditions, which hydrolyze the acetal in situ to generate the reactive aldehyde. Potential side products can arise from competing cyclization pathways if the aromatic ring has multiple nucleophilic sites. Additionally, self-condensation of the intermediate aldehyde can compete with the desired Pictet-Spengler reaction.
Q4: How can I minimize the formation of side products when using this compound?
A4: Minimizing side product formation depends on the desired transformation:
-
To preserve the acetal: Use neutral or basic reaction conditions and ensure the absence of water.
-
When using it as an aldehyde precursor: Control the rate of hydrolysis to match the rate of the subsequent desired reaction. This can often be achieved by careful control of temperature and pH. Using the reactant in slight excess can also help to drive the desired reaction over side reactions of the intermediate aldehyde.
Data Summary
The following table summarizes the common side products and the conditions that favor their formation.
| Side Product/Issue | Chemical Structure of Precursor/Side Product | Favorable Reaction Conditions | Recommended Mitigation Strategy |
| Acetal Hydrolysis | 2-Aminopropionaldehyde | Acidic pH, presence of water, elevated temperature | Work under neutral or basic conditions; use anhydrous solvents; lower reaction temperature. |
| Self-Condensation | Oligomers/Polymers of 2-aminopropionaldehyde | Acidic conditions leading to aldehyde formation, high concentrations | Controlled in-situ generation of the aldehyde; use of dilute solutions; slow addition of the amine. |
| Over-alkylation/acylation | Di-substituted amine | Use of excess electrophile, forcing conditions | Stoichiometric control of reagents; use of a protecting group on the amine if necessary. |
| Dimerization | Dimeric species | High temperatures and concentrations | Lower reaction temperature; use of more dilute solutions. |
Visual Guides
Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for diagnosing and mitigating common side reactions.
Major Side Reaction Pathway: Acid-Catalyzed Hydrolysis
Caption: The acid-catalyzed hydrolysis of this compound to form 2-aminopropionaldehyde.
Technical Support Center: Optimization of Coupling Reactions for 1,1-Dimethoxypropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 1,1-dimethoxypropan-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound with carboxylic acids.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acid | Select a more potent coupling reagent. For sterically hindered amines or challenging couplings, uronium-based reagents like HATU, HBTU, or HCTU are often more effective than carbodiimides like DCC or EDC.[1][2][3] Consider phosphonium-based reagents like PyBOP as well.[3] |
| Steric Hindrance | The methoxy groups adjacent to the amine may cause steric hindrance.[4] To overcome this, increase the reaction temperature, extend the reaction time, or switch to a less sterically demanding coupling reagent. Using additives like HOBt or HOAt can also improve coupling efficiency.[3][5] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a second addition of the coupling reagent and base may be necessary.[1] |
| Base Incompatibility | The choice of base is crucial. For uronium and phosphonium reagents, a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is commonly used.[6] For some applications, stronger, more hindered bases like 2,4,6-collidine might be beneficial.[5] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Racemization of Chiral Carboxylic Acids | This is a common issue with many coupling methods.[2] To minimize racemization, use additives like HOBt or HOAt.[3] Perform the reaction at lower temperatures. Uronium reagents like HATU are known to suppress racemization effectively.[3] | |
| Formation of N-acylurea | This occurs when using carbodiimide coupling reagents (DCC, EDC).[2] The activated O-acylisourea intermediate can rearrange. Minimize this by adding the amine promptly after the carboxylic acid activation or by including HOBt or HOAt to trap the activated ester. | |
| Reaction with Solvent | Solvents like DMF can sometimes participate in side reactions. If suspected, switch to an alternative aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[6][7] |
Issue 3: Difficult Purification
| Problem | Recommended Solution |
| Removal of DMF | DMF has a high boiling point and can be difficult to remove. To facilitate its removal, perform multiple aqueous washes with brine.[7] An alternative is to dilute the reaction mixture with a nonpolar solvent like diethyl ether or ethyl acetate and then perform the aqueous extractions. |
| Removal of Urea Byproducts | If using DCC, the dicyclohexylurea byproduct is often insoluble in common organic solvents and can be removed by filtration.[3] When using EDC, the byproduct is water-soluble and can be removed with aqueous washes.[3] |
| Separation of Product from Unreacted Starting Material | If the product and starting materials have similar polarities, consider using a different chromatographic system (e.g., different solvent gradients or a different stationary phase) for purification. Derivatization of the unreacted amine or carboxylic acid can also alter their polarity, aiding in separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent to use with this compound?
For a balance of reactivity and suppression of side reactions, a uronium-based reagent such as HATU is an excellent starting point.[3][6] It is highly effective and known to minimize racemization.
Q2: What are the optimal reaction conditions for a typical coupling reaction?
A good starting point for optimization is to use:
-
Stoichiometry: 1.0 eq. Carboxylic Acid, 1.1 eq. This compound, 1.2 eq. Coupling Reagent (e.g., HATU), 2.0 eq. Base (e.g., DIPEA).
-
Solvent: A dry, aprotic solvent like DMF, DCM, or THF.[6]
-
Temperature: Room temperature is often sufficient, but for challenging couplings, heating may be required. Conversely, to minimize racemization, cooling to 0 °C may be beneficial.[2]
-
Reaction Time: This can range from a few hours to overnight. Monitor by TLC or LC-MS to determine completion.
Q3: How can I monitor the progress of my coupling reaction?
The disappearance of the limiting reagent (often the carboxylic acid) can be monitored by TLC or LC-MS. For primary amines like this compound, the Kaiser test can be used to check for the presence of unreacted amine.[1] A positive (blue) result indicates that the coupling is incomplete.
Q4: My reaction is not going to completion. What should I do?
If the reaction has stalled, you can try the following:
-
Add a second portion of the coupling reagent and base.
-
Gently heat the reaction mixture.
-
Switch to a more powerful coupling reagent or a different solvent system.[1]
Q5: Are there any specific handling precautions for this compound?
This compound is a flammable liquid and can cause skin and eye irritation.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in dry DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.).[7]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 1,3-Dimethoxypropan-2-amine | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing racemization of 1,1-Dimethoxypropan-2-amine during reaction.
Welcome to the technical support center for 1,1-Dimethoxypropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization of this chiral amine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining its specific three-dimensional arrangement (stereochemistry) is often crucial for its biological activity and therapeutic efficacy. Racemization leads to a loss of this specific arrangement, resulting in a product with potentially reduced or altered pharmacological properties.
Q2: What are the common causes of racemization for chiral amines like this compound?
Racemization of chiral amines can be initiated by several factors, including:
-
Acidic or Basic Conditions: Both strong acids and bases can facilitate racemization. For instance, after deprotection of a Boc-protected amine using strong acid like HCl, subsequent treatment with an organic base to obtain the free amine can lead to significant loss of enantiomeric excess.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Presence of Catalysts: Certain transition metal catalysts, such as those containing iridium or palladium, can actively promote racemization.[1][2]
-
Formation of Imines: The reversible formation of an achiral imine intermediate is a common pathway for the racemization of primary and secondary amines.[3][4]
Q3: Can the acetal group in this compound influence its susceptibility to racemization?
Yes, the 1,1-dimethoxy (acetal) group can influence the stability of the chiral center. While direct electronic effects might be minimal, the acetal group is sensitive to acidic conditions. Hydrolysis of the acetal to an aldehyde or ketone under acidic conditions could potentially create pathways for racemization, especially if the reaction conditions also favor imine formation. Careful control of pH is therefore critical when working with this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in chemical synthesis.
Issue 1: Significant loss of enantiomeric excess after Boc deprotection and work-up.
-
Symptom: You start with an N-Boc protected this compound with high enantiomeric excess (ee), but after deprotection with an acid (e.g., HCl in dioxane) and subsequent neutralization with a base (e.g., triethylamine), the ee of the free amine is substantially lower.
-
Possible Cause: The combination of residual acid and the organic base in solution at room temperature or elevated temperatures is likely facilitating racemization through a transient imine or enamine intermediate. The hydrochloride salt itself, when redissolved, might be prone to racemization.[5]
-
Solutions:
-
Use a different deprotection strategy: Consider using a milder deprotection method that does not involve strong acids. For example, heating with formic acid or using catalytic transfer hydrogenation if a Cbz protecting group is used instead of Boc.[5]
-
Salt Exchange: Instead of directly neutralizing the HCl salt with a base, consider a salt exchange to a less problematic counter-ion, like acetate. This can be achieved by dissolving the HCl salt in a suitable solvent system containing acetic acid and then removing the solvent.[5]
-
Careful Work-up at Low Temperature: If an acid/base work-up is unavoidable, perform the neutralization and extraction steps at low temperatures (e.g., 0 °C) to minimize the rate of racemization.
-
Biphasic Work-up: Use a biphasic system (e.g., water/ether) for the neutralization. The free amine will be extracted into the organic layer as it is formed, minimizing its time in a solution containing both acid and base.
-
Issue 2: Racemization observed during an amide coupling reaction.
-
Symptom: When coupling this compound with a carboxylic acid, you observe a significant drop in the enantiomeric purity of the resulting amide.
-
Possible Cause: The coupling reagents and additives, especially activating agents and bases, can promote racemization of the amine. Certain coupling reagents are known to be more prone to causing racemization.
-
Solutions:
-
Choice of Coupling Reagent: Employ coupling reagents known for their low racemization potential.
-
Control of Stoichiometry and Addition Order: Avoid using a large excess of the activating agent or base. The order of addition of reagents can also be critical. Pre-activating the carboxylic acid before adding the amine is a common strategy.
-
Reaction Temperature: Perform the coupling reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during a Reaction
-
Solvent Selection: Choose a solvent that is compatible with the reaction but has a lower boiling point to allow for easier removal at lower temperatures. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable.
-
Temperature Control: Maintain the reaction vessel at a low temperature (e.g., 0 °C or -20 °C) throughout the addition of reagents and for the duration of the reaction, if the reaction kinetics allow.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components that could potentially generate species that promote racemization.
-
pH Control: If the reaction involves acidic or basic reagents, add them slowly and monitor the pH of the reaction mixture if possible. Use the minimum necessary amount of acid or base.
-
Quenching: Quench the reaction promptly upon completion by adding a suitable reagent that neutralizes any reactive species.
-
Work-up: Perform the aqueous work-up and extractions at low temperatures. Use pre-chilled solutions and minimize the time the product spends in the aqueous phase, especially if it is acidic or basic.
-
Purification: If chromatography is used for purification, ensure the silica gel is neutral or has been treated with a passivating agent if the product is sensitive.
Data Presentation
The following table summarizes the qualitative impact of various reaction parameters on the racemization of chiral amines. This data is based on general principles and published studies on various chiral amines.[4]
| Parameter | Condition | Impact on Racemization | Notes |
| Temperature | Increase | Increases | Higher temperature provides more energy to overcome the racemization barrier.[4] |
| pH | Strongly Acidic or Basic | Increases | Can catalyze the formation of achiral intermediates. |
| Solvent | Protic Solvents (e.g., alcohols) | Can Increase | Can act as proton donors/acceptors, facilitating imine-enamine tautomerism. |
| Catalyst | Iridium or Palladium complexes | Increases | Known to be efficient catalysts for amine racemization.[1][2] |
| Concentration | High | Generally No Direct Correlation | Racemization is often independent of the amine concentration.[4] |
Visualizations
Racemization Pathway of a Chiral Amine
The following diagram illustrates the general mechanism for the racemization of a chiral primary amine through the formation of an achiral imine intermediate.
Caption: General racemization pathway for a chiral amine.
Troubleshooting Workflow for Racemization
This workflow provides a logical sequence of steps to identify and address the cause of racemization in a reaction involving this compound.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
stability of 1,1-Dimethoxypropan-2-amine protecting group to various reagents.
Disclaimer: The 1,1-dimethoxypropan-2-yl (DMP) group is not a commonly documented amine protecting group in chemical literature. The following information is based on the inferred chemical properties of its acetal structure and is provided for hypothetical and educational purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 1,1-dimethoxypropan-2-yl (DMP) protecting group?
A: Based on its acetal functionality, the DMP group is expected to be highly sensitive to acidic conditions, which would lead to its cleavage. Conversely, it should exhibit considerable stability under basic, nucleophilic, and reductive conditions.
Q2: Under what conditions can the DMP group be cleaved?
A: The DMP group is cleaved under acidic conditions. The rate of cleavage can be tuned by the strength of the acid and the solvent system. Mild acidic conditions, such as aqueous acetic acid or catalytic amounts of a strong acid in a protic solvent, are likely sufficient for deprotection.
Q3: Will the DMP protecting group survive standard peptide coupling conditions?
A: Yes, the DMP group is expected to be stable to the basic conditions (e.g., DIEA, NMM) and nucleophilic reagents commonly used in standard peptide coupling reactions (e.g., HATU, HOBt).
Q4: Is the DMP group orthogonal to other common protecting groups?
A: The DMP group's acid lability makes it orthogonal to base-labile groups like Fmoc and to groups removed by hydrogenolysis, such as Cbz and benzyl ethers. However, it is not orthogonal to other acid-labile groups like Boc, trityl (Trt), or t-butyl esters.
Troubleshooting Guides
Problem 1: My DMP-protected amine is cleaving during my reaction, which is supposed to be non-acidic.
-
Possible Cause: Unintentional exposure to acidic conditions. This could be due to acidic impurities in your reagents or solvents, or the generation of acidic byproducts during the reaction.
-
Solution:
-
Ensure all solvents and reagents are purified and free of acidic contaminants.
-
Consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to the reaction mixture to scavenge any trace amounts of acid.
-
Thoroughly dry all glassware to prevent the formation of acidic species from reactions with water.
-
Problem 2: The deprotection of the DMP group is incomplete.
-
Possible Cause 1: Insufficient acid strength or concentration.
-
Solution 1: Increase the concentration of the acid or switch to a stronger acid. For example, if 1 M HCl is ineffective, a switch to trifluoroacetic acid (TFA) may be necessary.
-
Possible Cause 2: The reaction time is too short.
-
Solution 2: Increase the reaction time and monitor the reaction progress by TLC or LC-MS.
-
Possible Cause 3: The solvent system is not optimal for hydrolysis.
-
Solution 3: Ensure that water is present in the reaction mixture, as it is required for the hydrolysis of the acetal. A mixture of an organic solvent (like THF or dioxane) and an aqueous acid is typically effective.
Problem 3: I am observing side-product formation during the introduction of the DMP group.
-
Possible Cause: The formation of the DMP group likely proceeds via reductive amination. If the reaction conditions are not optimized, side reactions such as over-alkylation or reduction of other functional groups may occur.
-
Solution:
-
Carefully control the stoichiometry of the amine, 1,1-dimethoxypropan-2-one, and the reducing agent.
-
Choose a mild reducing agent that is selective for the imine intermediate, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
-
Maintain an optimal pH for the reaction to favor imine formation without causing degradation of the starting materials.
-
Stability Data
The following table summarizes the hypothetical stability of the N-(1,1-dimethoxypropan-2-yl) group to various reagents.
| Reagent/Condition | Temperature (°C) | Time (h) | Stability (%) |
| Acidic Conditions | |||
| 1 M HCl (aq) | 25 | 1 | 0 |
| 50% TFA in DCM | 25 | 0.5 | 0 |
| 80% Acetic Acid (aq) | 50 | 2 | <10 |
| Silica Gel | 25 | 24 | ~90 (slight degradation possible) |
| Basic Conditions | |||
| 1 M NaOH (aq) | 25 | 12 | >99 |
| 20% Piperidine in DMF | 25 | 2 | >99 |
| DBU (1 equiv.) in CH3CN | 25 | 8 | >99 |
| Nucleophilic Conditions | |||
| Hydrazine in EtOH | 60 | 4 | >99 |
| Reductive Conditions | |||
| H2, Pd/C (1 atm) | 25 | 12 | >99 |
| LiAlH4 in THF | 0 to 25 | 4 | >99 |
| Oxidative Conditions | |||
| m-CPBA in DCM | 25 | 6 | >99 |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with the DMP Group
This hypothetical protocol involves the reductive amination of a primary amine with 1,1-dimethoxypropan-2-one.
-
Dissolve the primary amine (1.0 equiv.) in methanol (0.2 M).
-
Add 1,1-dimethoxypropan-2-one (1.2 equiv.) to the solution.
-
Add acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5 equiv.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a DMP-Protected Amine
This protocol describes the acidic cleavage of the DMP group.
-
Dissolve the DMP-protected amine (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (0.1 M final concentration of substrate).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: Experimental workflow for the protection and deprotection of a primary amine using the hypothetical DMP group.
Caption: Logical relationship of the stability and lability of the DMP protecting group under different chemical conditions.
Technical Support Center: Work-up Procedures for Reactions Involving 1,1-Dimethoxypropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethoxypropan-2-amine. The following information is intended to assist in the successful work-up and purification of reaction mixtures containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the work-up of reactions involving this compound?
The primary challenge is the presence of an acid-sensitive acetal functional group. Standard acidic work-ups used to remove basic impurities like amines can lead to the hydrolysis of the acetal to form an aldehyde and methanol. This can result in product loss and the formation of impurities that may complicate purification.
Q2: How can I remove unreacted this compound from my reaction mixture without hydrolyzing the acetal group in my product?
A carefully controlled acidic wash is the most common method. The key is to use a mild acidic solution and minimize the contact time. It is crucial to maintain a low temperature during the extraction to reduce the rate of hydrolysis.
Q3: What pH should I aim for during the acidic wash?
The predicted pKa of this compound is approximately 7.00 ± 0.10. To effectively protonate the amine and transfer it to the aqueous layer, the pH of the aqueous solution should be at least two pH units below the pKa. A pH range of 4-5 is a reasonable target. However, it is a delicate balance, as a lower pH increases the risk of acetal hydrolysis.
Q4: What are some common side reactions to be aware of during the work-up?
Besides acetal hydrolysis, prolonged exposure to strong acids or bases can lead to other side reactions. Under strongly acidic conditions, further reactions of the newly formed aldehyde can occur. In strongly basic conditions, while the acetal is generally stable, other functional groups in your product might be sensitive.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low product yield after work-up | Acetal hydrolysis: The acidic conditions during the extraction were too harsh (low pH, high temperature, or long exposure time). | - Use a milder acid (e.g., saturated ammonium chloride solution instead of HCl).- Perform the extraction at low temperature (0-5 °C).- Minimize the time the organic layer is in contact with the acidic aqueous layer.- Consider alternative purification methods that do not require an acidic wash, such as chromatography on neutral or basic alumina. |
| Incomplete extraction of the product: The product has some water solubility. | - Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent. | |
| Formation of a stable emulsion during extraction | Presence of surfactants or fine solid particles: These can stabilize the interface between the organic and aqueous layers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- If an emulsion persists, try filtering the mixture through a pad of Celite.- In some cases, adding a small amount of a different organic solvent with a different polarity can help break the emulsion. |
| Product is contaminated with a new, unexpected impurity | Acetal hydrolysis: The impurity could be the aldehyde formed from the cleavage of the dimethoxypropyl group. | - Confirm the identity of the impurity by analytical techniques (e.g., NMR, MS).- If it is the aldehyde, optimize the work-up procedure to be milder as described above.- Consider protecting the amine and purifying the product before deprotection. |
| Difficulty in removing all of the unreacted this compound | Insufficient acidification: The pH of the aqueous wash was not low enough to fully protonate the amine. | - Check the pH of the aqueous layer after extraction and adjust if necessary. Be cautious not to lower it too much.- Perform multiple acidic washes. |
| Amine salt is soluble in the organic layer: The hydrochloride salt of the amine may have some solubility in certain organic solvents. | - Choose an organic solvent in which the amine salt has low solubility.- Consider converting the amine to a different salt (e.g., sulfate) that might have lower organic solubility. |
Quantitative Data Summary
| Parameter | Value | Source |
| Predicted pKa | 7.00 ± 0.10 | LookChem |
| Boiling Point | 149.3 °C at 760 mmHg | LookChem |
| Density | 0.929 g/cm³ | LookChem |
| LogP | 0.65280 | LookChem |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Removal of this compound
This protocol is a general guideline and may need to be optimized for specific reaction products.
-
Initial Quenching (if applicable): If your reaction contains reactive reagents (e.g., organometallics, hydrides), quench the reaction mixture carefully at a low temperature (e.g., 0 °C) with an appropriate reagent (e.g., water, saturated ammonium chloride solution).
-
Solvent Removal (Optional): If the reaction solvent is water-miscible (e.g., THF, ethanol), remove it under reduced pressure.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (Amine Removal):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a cold (0-5 °C), dilute acidic solution (e.g., 1 M HCl, saturated NH₄Cl solution).
-
Gently invert the separatory funnel several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the acidic wash one or two more times. Monitor the pH of the aqueous layer to ensure it remains acidic.
-
-
Neutralizing Wash:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Further Purification: The crude product can be further purified by techniques such as column chromatography, crystallization, or distillation.
Visualizations
Caption: General workflow for the work-up of reactions involving this compound.
Caption: Decision-making flowchart for troubleshooting common work-up issues.
Validation & Comparative
A Comparative Guide to Amine Building Blocks: 1,1-Dimethoxypropan-2-amine vs. Aminoacetaldehyde Dimethyl Acetal in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the novelty of the resulting molecular scaffolds. Among the versatile reagents available, protected aminoaldehydes are indispensable for constructing a wide array of nitrogen-containing heterocycles. This guide provides an objective, data-driven comparison between two key amine synthons: 1,1-Dimethoxypropan-2-amine and Aminoacetaldehyde Dimethyl Acetal (AADA) . We will delve into their structural nuances, compare their performance in a key synthetic application, and provide detailed experimental protocols to support your research and development endeavors.
Structural and Physicochemical Properties
The primary distinction between the two molecules lies in the presence of a methyl group on the carbon adjacent to the amine in this compound. This seemingly minor structural change has significant implications for steric hindrance, nucleophilicity, and the potential for introducing chirality, which in turn affects reactivity and the types of molecular architectures that can be accessed.
Aminoacetaldehyde dimethyl acetal is a widely used intermediate for synthesizing complex molecules, including drugs like ivabradine hydrochloride and praziquantel.[1][2] Its primary amine group is highly reactive, making it a valuable component in multi-step syntheses.[2]
Table 1: Physicochemical Properties Comparison
| Property | This compound | Aminoacetaldehyde Dimethyl Acetal |
| CAS Number | 78531-29-0[3] | 22483-09-6[4] |
| Molecular Formula | C5H13NO2[3] | C4H11NO2[4] |
| Molecular Weight | 119.16 g/mol [3] | 105.14 g/mol [5] |
| Boiling Point | Not available | 135-139 °C / 95 mmHg |
| Density | Not available | 0.965 g/mL at 25 °C |
| Structure |
Performance in Heterocycle Synthesis: The Paal-Knorr Pyrrole Condensation
The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a fundamental and widely used method for synthesizing substituted pyrroles.[6][7] Pyrrole scaffolds are prevalent in bioactive natural products and successful pharmaceuticals.[8] This reaction serves as an excellent platform for comparing the performance of our two amine reagents.
Table 2: Comparative Performance in Paal-Knorr Pyrrole Synthesis
| Parameter | Aminoacetaldehyde Dimethyl Acetal (AADA) | This compound |
| Reaction | Paal-Knorr with 2,5-dimethoxytetrahydrofuran | Paal-Knorr with 2,5-dimethoxytetrahydrofuran (Projected) |
| Catalyst | Molecular Iodine (I2)[9] | Molecular Iodine (I2) |
| Conditions | Microwave, Solvent-free, ~120°C, 5-10 min[9] | Microwave, Solvent-free, ~120°C, 5-15 min |
| Reported Yield | 90-95% (for various aliphatic amines)[9] | Expected: 85-95% |
| Key Differentiator | Unsubstituted ethyl linker on the pyrrole nitrogen. | α-methyl substituted ethyl linker on the pyrrole nitrogen. |
| Potential Impact | Higher reaction rates due to lower steric bulk. | Slightly slower reaction rates possible due to steric hindrance from the α-methyl group. The resulting pyrrole product possesses a chiral center. |
Experimental Protocols
The following protocols are representative examples of the Paal-Knorr synthesis of N-substituted pyrroles.
Protocol 1: Synthesis of N-(2,2-dimethoxyethyl)-1H-pyrrole using AADA
This procedure is based on the microwave-assisted, iodine-catalyzed method described by Majee et al.[9]
-
Materials:
-
Aminoacetaldehyde dimethyl acetal (AADA) (1.0 mmol, 105.1 mg)
-
2,5-Dimethoxytetrahydrofuran (1.0 mmol, 132.2 mg)
-
Molecular Iodine (I2) (0.05 mmol, 12.7 mg)
-
-
Procedure:
-
In a microwave-safe glass vial, combine aminoacetaldehyde dimethyl acetal (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.0 mmol), and molecular iodine (0.05 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the crude product with ethyl acetate (20 mL) and wash with a 10% aqueous sodium thiosulfate solution (2 x 10 mL) to remove iodine, followed by a brine wash (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-(2,2-dimethoxyethyl)-1H-pyrrole.
-
Protocol 2: Projected Synthesis of N-(1,1-dimethoxypropan-2-yl)-1H-pyrrole
This protocol is a projection for this compound based on the same established methodology.
-
Materials:
-
This compound (1.0 mmol, 119.2 mg)
-
2,5-Dimethoxytetrahydrofuran (1.0 mmol, 132.2 mg)
-
Molecular Iodine (I2) (0.05 mmol, 12.7 mg)
-
-
Procedure:
-
In a microwave-safe glass vial, combine this compound (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.0 mmol), and molecular iodine (0.05 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C. Reaction time may be slightly longer than with AADA (e.g., 7-15 minutes) due to increased steric hindrance; monitor by TLC.
-
Upon completion, follow the same workup and purification procedure as described in Protocol 1 to yield the pure N-(1,1-dimethoxypropan-2-yl)-1H-pyrrole.
-
Application in Drug Development & Synthesis Logic
The choice between these two reagents is guided by the synthetic goal.
-
Aminoacetaldehyde Dimethyl Acetal (AADA) is the reagent of choice for introducing a straightforward, flexible N-ethylacetal linker. Its extensive documentation and commercial availability make it a reliable building block for established synthetic routes and for creating analogs of known drugs.[1][10] It is a key intermediate for various bioactive molecules.[11]
-
This compound offers a strategic advantage when the introduction of a methyl group is desirable. This group can serve several purposes in drug design:
-
Steric Influence: The methyl group can be used to probe steric pockets in a binding site or to lock a side chain into a specific conformation, potentially increasing binding affinity or selectivity.
-
Chirality: As a racemic mixture, it introduces a chiral center. This allows for the synthesis of diastereomeric products later in the sequence or, if resolved, provides access to enantiomerically pure compounds, which is critical for modern drug development.
-
Metabolic Blocking: The methyl group can act as a metabolic shield, preventing enzymatic degradation at that position and potentially improving the pharmacokinetic profile of a drug candidate.
-
Conclusion
Both this compound and Aminoacetaldehyde Dimethyl Acetal are valuable and efficient synthons for constructing nitrogen-containing heterocycles.
-
Choose Aminoacetaldehyde Dimethyl Acetal for well-established, high-yielding syntheses where a simple, achiral linker is required. Its smaller steric profile may lead to faster reaction kinetics.
-
Choose this compound when the strategic introduction of an α-methyl group is desired to explore structure-activity relationships, introduce chirality, or enhance metabolic stability.
The selection should be based on a careful analysis of the target molecule's design and the desired pharmacological profile. By understanding the subtle yet significant differences between these reagents, researchers can make more informed decisions to accelerate their discovery and development programs.
References
- 1. baoranchemical.com [baoranchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-Dimethoxypropan-2-amine | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aminoacetaldehyde dimethyl acetal | C4H11NO2 | CID 89728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminoacetaldehyde dimethyl acetal | 22483-09-6 [chemicalbook.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
A Researcher's Guide to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to guide the formation of a single enantiomer of a product. This strategy, known as asymmetric synthesis, is fundamental in drug development and the synthesis of natural products, where specific stereoisomers are often responsible for the desired biological activity. The auxiliary works by converting an achiral substrate into a chiral intermediate, which then reacts diastereoselectively. Because the products are diastereomers, they can be easily separated using standard laboratory techniques like column chromatography or crystallization. Subsequently, the auxiliary is cleaved and can often be recovered for reuse, making the process more efficient.
This guide provides a comparative overview of common chiral auxiliaries, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
General Workflow of Chiral Auxiliary-Mediated Synthesis
The core principle of using a chiral auxiliary involves a three-step sequence: attachment of the auxiliary to the substrate, a diastereoselective reaction, and removal of the auxiliary to yield the enantiomerically enriched product.
Caption: Workflow of asymmetric synthesis using a recoverable chiral auxiliary.
Performance Comparison in Key Reactions
The effectiveness of a chiral auxiliary is highly dependent on the specific reaction. Below, we compare the performance of several widely used auxiliaries in asymmetric alkylation and Diels-Alder reactions.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a cornerstone of C-C bond formation. Evans' oxazolidinones and Myers' pseudoephedrine amides are two of the most reliable and frequently employed auxiliaries for this purpose.
| Auxiliary | Substrate | Electrophile | Conditions | d.r. (crude) | Yield (%) | Ref. |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl oxazolidinone | Allyl Iodide | 1. NaN(TMS)₂, THF, -78 °C | 98:2 | 61-77 | |
| (+)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Benzyl Bromide | 1. LDA, THF, 0 °C | ≥99:1 | 99 | |
| (+)-Pseudoephedrine | N-Butyryl pseudoephedrine amide | Methyl Iodide | 1. LDA, THF, 0 °C | 98:2 | 92 | |
| (+)-Pseudoephenamine * | N-Propionyl pseudoephenamine amide | Benzyl Bromide | 1. LDA, THF, 0 °C | ≥99:1 | 99 |
*Pseudoephenamine is a derivative developed to handle more sterically hindered substrates. Diastereomeric ratios (d.r.) are determined on crude reaction mixtures.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Auxiliary | Dienophile | Diene | Conditions | d.r. | Yield (%) | Ref. |
| (-)-8-Phenylmenthol | (-)-8-Phenylmenthyl acrylate | 5-Benzyloxymethylcyclopentadiene | TiCl₄, CH₂Cl₂, -78 °C | >95:5 | High | |
| cis-1-(p-Toluenesulfonamido)-2-indanol | Acrylate ester of auxiliary | Cyclopentadiene | TiCl₄ (2 equiv.), CH₂Cl₂, -78 °C | 96:4 | 70 | |
| cis-1-(p-Toluenesulfonamido)-2-indanol | Acrylate ester of auxiliary | Cyclopentadiene | BF₃·OEt₂ (2 equiv.), CH₂Cl₂, -78 °C | 90:10 | ~70-80 |
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducibility. Here we provide representative protocols for the application of Evans' and pseudoephedrine auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This three-step procedure covers the acylation of the auxiliary, diastereoselective alkylation, and subsequent hydrolytic cleavage.
Caption: Step-wise workflow for an Evans' auxiliary-mediated alkylation.
Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes.
-
Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting N-propionyl oxazolidinone by silica gel chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone from Step 1 in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) as a 1 M solution in THF dropwise to form the (Z)-enolate.
-
After stirring for 30 minutes, add allyl iodide and continue stirring at -78 °C for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. The diastereomeric ratio can be determined at this stage using GC or ¹H NMR analysis.
-
Purify the major diastereomer by silica gel chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add an aqueous solution of lithium hydroxide (LiOH) or alkaline hydrogen peroxide (H₂O₂). The use of alkaline H₂O₂ is often preferred as it selectively cleaves the exocyclic imide carbonyl without affecting the endocyclic carbonyl.
-
Stir the mixture until the reaction is complete.
-
Separate the chiral carboxylic acid product from the recovered chiral auxiliary via extraction. The auxiliary can be recovered from the organic layer and purified for reuse.
Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
This protocol outlines the highly diastereoselective alkylation of a pseudoephedrine amide.
Step 1: Amide Formation
-
Prepare the desired N-acyl pseudoephedrine amide by reacting (+)-pseudoephedrine with the corresponding acid chloride or via another standard amide coupling method.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide in anhydrous THF and cool the solution to 0 °C.
-
Add lithium diisopropylamide (LDA) dropwise and stir for 1 hour at 0 °C to form the enolate.
-
Cool the solution to -78 °C and add the alkyl halide (e.g., benzyl bromide).
-
Stir the reaction at this temperature for 2-4 hours.
-
Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup.
-
Purify the product by flash column chromatography or recrystallization. The resulting products are often crystalline solids.
Step 3: Cleavage to Carboxylic Acid
-
Reflux the alkylated pseudoephedrine amide in a mixture of sulfuric acid and dioxane/water to hydrolyze the amide.
-
This procedure yields the enantiomerically enriched carboxylic acid and recovers the pseudoephedrine auxiliary as a salt in the aqueous layer.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
Evans' Oxazolidinones are highly versatile and provide excellent stereocontrol in a wide range of reactions, including alkylations and aldol reactions. The resulting products are readily cleaved under mild conditions.
-
Pseudoephedrine Amides , championed by Myers, offer a practical and often less expensive alternative. They provide exceptionally high levels of diastereoselectivity in alkylation reactions, and the products are frequently crystalline, which simplifies purification. The auxiliary is also readily available and easily recovered.
-
Other auxiliaries, such as Oppolzer's sultams and menthol derivatives, also provide high levels of stereocontrol, particularly in cycloaddition reactions like the Diels-Alder reaction.
Ultimately, the optimal auxiliary will depend on the specific substrate, the desired transformation, and the conditions for cleavage. Researchers are encouraged to consult the primary literature for the specific application they are considering.
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. For derivatives of 1,1-Dimethoxypropan-2-amine, a variety of analytical techniques can be employed, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the most effective methods, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or as diastereomeric derivatives on an achiral phase. | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Cyclofructan-based | High resolution and accuracy, well-established, versatile. | Longer analysis times compared to SFC, higher solvent consumption. |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase. | Polysaccharide-based, Cyclofructan-based | Fast analysis times, reduced solvent consumption ("green" technique), improved peak symmetry.[1][2] | Requires specialized instrumentation, method development can be complex. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals for each enantiomer. | Chiral solvating agents (e.g., (R)-(-)-Mandelic acid), Chiral derivatizing agents (e.g., Mosher's acid) | Non-destructive, provides structural information, no separation required. | Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.[3][4][5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific derivatives of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation of enantiomers. The following protocol is a general guideline for the analysis of primary amine derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or PDA detector.
Columns and Mobile Phases:
-
Column: Chiralcel® IC-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are often used to improve peak shape and resolution.[1]
-
Example Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% TFA and 0.1% TEA.
Procedure:
-
Prepare a stock solution of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength based on the chromophore of the analyte (e.g., 210 nm or 254 nm).
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a high-throughput alternative to HPLC, offering faster separations and reduced environmental impact.[1]
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and back pressure regulator.
Columns and Mobile Phases:
-
Column: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) or Chiralcel® OJ-H (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar co-solvent (modifier) such as methanol or ethanol. Additives like TFA and TEA are also commonly used.
-
Example Mobile Phase: CO₂/Methanol (80:20, v/v) with 0.2% TFA and 0.1% TEA.
Procedure:
-
Prepare a stock solution of the analyte in the modifier solvent at a concentration of 1 mg/mL.
-
Set the column temperature to 40 °C.
-
Set the flow rate to 3.0 mL/min.
-
Set the back pressure to 150 bar.
-
Set the detection wavelength as in the HPLC method.
-
Inject 5 µL of the sample solution.
-
Record the chromatogram and calculate the enantiomeric excess as described for HPLC.
NMR Spectroscopy with a Chiral Solvating Agent
This method relies on the in-situ formation of diastereomeric complexes that can be distinguished by NMR.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid or a similar chiral acid.
-
Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Procedure:
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
Acquire another ¹H NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the methine proton) that has split into two distinct signals for the two diastereomeric complexes.
-
Integrate the two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of a chiral compound can be visualized as a series of steps from sample preparation to data analysis.
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
The logical relationship between the different analytical methods can be visualized as a decision-making process based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for ee determination.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Unambiguous Structure Determination: A Comparative Guide to Analytical Techniques for the Validation of a 1,1-Dimethoxypropan-2-amine Derivative
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of a hypothetical product derived from 1,1-Dimethoxypropan-2-amine.
In this guide, we will consider the hypothetical reaction of this compound with benzaldehyde to form the corresponding Schiff base, N-(1,1-dimethoxypropan-2-yl)-1-phenylmethanimine. We will explore how X-ray crystallography and other common analytical techniques can be employed to unequivocally confirm the structure of this product.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise atomic arrangement of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be generated.
Hypothetical X-ray Crystallographic Data for N-(1,1-dimethoxypropan-2-yl)-1-phenylmethanimine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| R-factor | 0.045 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane.[3]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction data are collected at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations.[2]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[4]
Complementary and Alternative Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail, it requires a suitable single crystal, which may not always be obtainable.[1] In such cases, or to provide corroborating evidence, a combination of spectroscopic methods is employed.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[8][9] For our hypothetical Schiff base, ¹H and ¹³C NMR would provide key information.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.30 | s | 1H | N=CH |
| 7.80-7.40 | m | 5H | Ar-H |
| 3.50 | m | 1H | CH-N |
| 3.30 | s | 6H | OCH₃ |
| 1.25 | d | 3H | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[10][11]
| Technique | Ion | m/z (calculated) | m/z (found) |
| Electrospray Ionization (ESI) | [M+H]⁺ | 208.1332 | 208.1335 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1645 | Strong | C=N Stretch (Imine) |
| 1120, 1070 | Strong | C-O Stretch (Acetal) |
| 3060, 1590, 1490 | Medium-Weak | Aromatic C-H and C=C Stretches |
| 2980, 2930, 2830 | Medium | Aliphatic C-H Stretches |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for structure validation and the logical relationship between the different analytical techniques.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. sites.unimi.it [sites.unimi.it]
- 3. How To [chem.rochester.edu]
- 4. Single-crystal X-ray diffraction [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Identification of small molecules using accurate mass MS/MS search. | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
Unveiling the Reactivity Landscape of Amino Acetals: A Comparative Analysis of Hydrolysis Rates
For researchers, scientists, and professionals in drug development, understanding the stability and degradation kinetics of chemical moieties is paramount. Amino acetals, prevalent in various bioactive molecules and prodrug strategies, exhibit a wide range of hydrolysis rates critical to their function and efficacy. This guide provides a comparative study of these reaction rates, supported by experimental data from analogous acetal systems, and outlines detailed protocols for their determination.
The acid-catalyzed hydrolysis of amino acetals, also known as aminals, is a fundamental reaction governing their stability in aqueous environments. The reaction proceeds through a stepwise mechanism involving protonation of a nitrogen or oxygen atom, followed by the formation of a resonance-stabilized carbocation intermediate. The stability of this intermediate is the primary determinant of the overall reaction rate.
Comparative Analysis of Hydrolysis Rates
| Compound | Substituent (R) | Relative Hydrolysis Rate (k/k₀) | Half-life (t₁/₂) at pH 5 (hours) |
| 1 | p-OCH₃ | 32 | 70.4 |
| 2 | p-CH₃ | 3.7 | ~610 |
| 3 | H | 1.0 | ~2260 |
| 4 | p-Cl | 0.3 | ~7530 |
| 5 | m-NO₂ | 0.03 | ~75300 |
Data is analogous from a study on acetals and ketals and is intended to be illustrative for amino acetals.
Electron-donating groups, such as methoxy (-OCH₃), significantly accelerate the hydrolysis rate by stabilizing the positively charged carbocation intermediate. Conversely, electron-withdrawing groups, like nitro (-NO₂), destabilize the intermediate, leading to a much slower reaction.
Reaction Mechanism and Influencing Factors
The acid-catalyzed hydrolysis of an amino acetal proceeds via a mechanism analogous to that of acetal hydrolysis. The key steps are:
-
Protonation: One of the heteroatoms (nitrogen or oxygen) is protonated by an acid catalyst.
-
Leaving Group Departure: The protonated group departs as a neutral molecule (an alcohol or an amine), leading to the formation of a resonance-stabilized oxonium or iminium ion intermediate. This is the rate-determining step.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the intermediate.
-
Deprotonation: Loss of a proton yields a hemiaminal or carbinolamine intermediate.
-
Further Reaction: The hemiaminal or carbinolamine can then undergo further acid-catalyzed cleavage to yield the final aldehyde or ketone and the corresponding amine and alcohol.
The primary factors influencing the rate of hydrolysis are:
-
Electronic Effects: As demonstrated in the table, substituents that can stabilize the positive charge of the carbocation intermediate through resonance or inductive effects will increase the reaction rate.
-
Steric Effects: Increased steric hindrance around the reaction center can slow down the rate of hydrolysis.
-
pH: The reaction is acid-catalyzed, and therefore the rate is highly dependent on the pH of the solution.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
Experimental Protocols
To determine the reaction rates of different amino acetals, a robust and reproducible experimental protocol is essential. The following outlines a general procedure using UV-Vis spectrophotometry, a common and accessible technique for monitoring reaction kinetics.
Protocol: Determination of Amino Acetal Hydrolysis Rate by UV-Vis Spectrophotometry
Objective: To measure the rate of hydrolysis of an amino acetal by monitoring the change in UV absorbance over time. This method is suitable when the reactant and product have distinct UV spectra.
Materials:
-
Amino acetal of interest
-
Buffer solutions of desired pH (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8)
-
Spectrophotometer-grade solvent (e.g., acetonitrile or methanol)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the amino acetal in the chosen organic solvent (e.g., 10 mM in acetonitrile).
-
Preparation of Reaction Mixture:
-
Equilibrate the buffer solution to the desired temperature in the spectrophotometer's cuvette holder.
-
In a separate vial, prepare the reaction mixture by adding a small volume of the amino acetal stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid significantly altering the properties of the aqueous buffer.
-
-
Data Acquisition:
-
Quickly transfer the reaction mixture to a quartz cuvette and place it in the temperature-controlled spectrophotometer.
-
Immediately start recording the UV-Vis spectrum at regular time intervals (e.g., every 30 seconds or 1 minute) over a wavelength range that covers the absorbance maxima of both the reactant and the product.
-
Continue data collection for at least three half-lives of the reaction.
-
-
Data Analysis:
-
Identify a wavelength where the change in absorbance between the reactant and product is maximal.
-
Plot the absorbance at this wavelength as a function of time.
-
Assuming pseudo-first-order kinetics (with water in large excess), fit the absorbance data to a single exponential decay equation: A(t) = A∞ + (A₀ - A∞) * e^(-kt) where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the absorbance at the end of the reaction, and k is the observed rate constant.
-
The half-life (t₁/₂) of the reaction can be calculated from the rate constant using the equation: t₁/₂ = ln(2) / k.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in this comparative study, the following diagrams were generated using the DOT language.
A Comparative Spectroscopic Guide to N-acylated 1,1-Dimethoxypropan-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of N-acylated 1,1-Dimethoxypropan-2-amine and two relevant alternative compounds: N-acetyl-L-alanine and N-acetyl-L-phenylalanine methyl ester. Due to the limited availability of direct experimental spectra for N-acetylated this compound, this guide presents a predicted spectroscopic profile based on established principles of N-acylation effects on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach offers a valuable reference for the characterization of this compound and similar structures.
Introduction
N-acylated amines are a fundamental class of organic compounds prevalent in pharmaceuticals, agrochemicals, and materials science. The introduction of an acyl group to an amine can significantly alter its chemical and physical properties. Spectroscopic characterization is paramount in confirming the structure and purity of these synthesized molecules. This guide focuses on N-acylated this compound, a molecule featuring both an acetal and an amide functional group. For comparative purposes, we examine N-acetyl-L-alanine, a simple N-acylated amino acid, and N-acetyl-L-phenylalanine methyl ester, a more complex derivative.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for N-acetyl-1,1-Dimethoxypropan-2-amine and the two comparative compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)
| Assignment | N-acetyl-1,1-Dimethoxypropan-2-amine (Predicted) | N-acetyl-L-alanine (Experimental) [1][2] | N-acetyl-L-phenylalanine methyl ester (Experimental) [3][4] |
| Acetyl-CH₃ | ~2.0 (s) | 2.00 (s) | 1.79 (s) |
| Methine-CH | ~4.0-4.2 (m) | 4.11 (q) | 4.44 (ddd) |
| Methoxy-OCH₃ | ~3.3 (s, 6H) | - | 3.59 (s, 3H) |
| Propan-CH₃ | ~1.1 (d) | 1.32 (d) | - |
| Acetal-CH | ~4.4 (d) | - | - |
| Amide-NH | ~6.0-7.0 (br s) | - | 8.33 (d) |
| Phenyl-CH | - | - | 7.16-7.33 (m, 5H) |
| Benzyl-CH₂ | - | - | 2.87 (dd), 3.00 (dd) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, δ in ppm)
| Assignment | N-acetyl-1,1-Dimethoxypropan-2-amine (Predicted) | N-acetyl-L-alanine (Experimental) [1][2] | N-acetyl-L-phenylalanine methyl ester (Experimental) [3] |
| Acetyl-C=O | ~170 | 176.0 | 169.3 |
| Acetyl-CH₃ | ~23 | 24.6 | 22.2 |
| Methine-CH | ~50 | 53.7 | 53.6 |
| Methoxy-OCH₃ | ~54 | - | 51.8 |
| Propan-CH₃ | ~16 | 20.1 | - |
| Acetal-CH | ~103 | - | - |
| Carboxyl/Ester-C=O | - | 183.1 | 172.2 |
| Phenyl-C | - | - | 126.5, 128.2, 129.0, 137.3 |
| Benzyl-CH₂ | - | - | 36.7 |
Table 3: IR Spectroscopic Data (Predicted and Experimental, cm⁻¹)
| Vibrational Mode | N-acetyl-1,1-Dimethoxypropan-2-amine (Predicted) | N-acetyl-L-alanine (Experimental) | N-acetyl-L-phenylalanine methyl ester (Experimental) |
| N-H Stretch | ~3300 (broad) | ~3300 (broad) | ~3300 (broad) |
| C-H Stretch (sp³) | ~2850-2990 | ~2950, ~2990 | ~2950, ~3030 |
| C=O Stretch (Amide I) | ~1640 | ~1650 | ~1660 |
| N-H Bend (Amide II) | ~1550 | ~1560 | ~1540 |
| C-O Stretch (Acetal) | ~1050-1150 | - | - |
Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)
| Ion | N-acetyl-1,1-Dimethoxypropan-2-amine (Predicted) | N-acetyl-L-alanine (Experimental) [5][6] | N-acetyl-L-phenylalanine methyl ester (Experimental) [3] |
| [M]+• or [M+H]+ | 161 or 162 | 131 or 132 | 221 or 222 |
| [M - OCH₃]+ | 130 | - | 190 |
| [M - CH(OCH₃)₂]+ | 86 | - | - |
| [CH(OCH₃)₂]+ | 75 | - | - |
| [CH₃CO]+ | 43 | 43 | 43 |
Experimental Protocols
A general procedure for the synthesis and spectroscopic characterization of N-acylated amines is outlined below.
Synthesis: N-acylation of this compound
-
Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
-
-
IR Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl) for liquids, or as a KBr pellet for solids.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analyze the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of N-acylated amines.
References
- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000157 N-Acetyl-L-alanine at BMRB [bmrb.io]
- 3. fredi.hepvs.ch [fredi.hepvs.ch]
- 4. rsc.org [rsc.org]
- 5. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Alanine, N-acetyl- [webbook.nist.gov]
Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of a chemical reaction is paramount in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a drug candidate is often dictated by its specific stereoisomeric form. The use of chiral auxiliaries is a powerful strategy to control the stereoselectivity of a reaction, leading to the preferential formation of one diastereomer over another. This guide provides a comparative overview of methods used to determine the diastereomeric ratio (d.r.) in reactions employing the chiral auxiliary, 1,1-dimethoxypropan-2-amine, and its derivatives.
Introduction to this compound as a Chiral Auxiliary
This compound is a chiral building block that can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. The acetal functionality offers a protected aldehyde, while the amine group provides a handle for attachment to the substrate, often through the formation of an amide or imine. The stereocenter at the C2 position of the propane backbone influences the facial selectivity of nucleophilic or electrophilic attack on a prochiral center within the substrate.
While extensive data on the specific use of this compound as a chiral auxiliary in a wide range of reactions is not broadly available in the public domain, we can extrapolate from the well-established principles of asymmetric synthesis using structurally related chiral auxiliaries. The determination of the resulting diastereomeric ratio is a critical step in evaluating the effectiveness of such a chiral auxiliary.
Methods for Determining Diastereomeric Ratio
The two most common and powerful analytical techniques for determining the diastereomeric ratio of a reaction product are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a primary tool for determining the diastereomeric ratio. Diastereomers are distinct chemical entities with different physical properties, which often translates to distinguishable signals in their NMR spectra.
Key Principles:
-
Chemical Shift Differences: Protons in the two diastereomers are in slightly different chemical environments, leading to separate signals with distinct chemical shifts.
-
Integration: The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.
Experimental Protocol: ¹H NMR for Diastereomeric Ratio Determination
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard if quantitative analysis is required, though for d.r. determination, the relative ratio is often sufficient.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better signal dispersion).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify well-resolved signals corresponding to each diastereomer. Protons close to the newly formed stereocenter(s) are most likely to show distinct chemical shifts.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio by dividing the integral values. For example, d.r. = Integral_A / Integral_B.
-
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful separation technique that can be used to separate and quantify diastereomers.
Key Principles:
-
Chiral Stationary Phase (CSP): A column packed with a chiral stationary phase is used to differentially interact with the two diastereomers, leading to different retention times.
-
Peak Area Integration: The ratio of the peak areas of the two separated diastereomers in the chromatogram corresponds to the diastereomeric ratio.
Experimental Protocol: Chiral HPLC for Diastereomeric Ratio Determination
-
Method Development:
-
Select a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Develop a mobile phase (a mixture of solvents like hexane and isopropanol for normal phase, or acetonitrile and water/buffer for reversed phase) that provides good separation of the diastereomeric peaks.
-
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in the mobile phase.
-
Filter the sample to remove any particulate matter.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Run the analysis under the optimized conditions (flow rate, temperature, detection wavelength).
-
-
Data Analysis:
-
Integrate the peak areas for each diastereomer in the resulting chromatogram.
-
Calculate the diastereomeric ratio from the peak areas: d.r. = Peak_Area_A / Peak_Area_B.
-
Comparison of Methods
| Feature | ¹H NMR Spectroscopy | Chiral HPLC |
| Principle | Different chemical environments of nuclei | Differential interaction with a chiral stationary phase |
| Sample Prep | Simple dissolution in a deuterated solvent | Requires method development and mobile phase preparation |
| Analysis Time | Relatively fast (minutes per sample) | Can be longer due to method development and run times |
| Resolution | Can be limited by signal overlap in complex molecules | Generally provides excellent separation of diastereomers |
| Sensitivity | Lower sensitivity compared to HPLC | Higher sensitivity, suitable for trace analysis |
| Quantification | Direct and straightforward through integration | Reliable quantification based on peak areas |
| Cost | High initial instrument cost, lower running costs | Lower initial instrument cost, ongoing costs for columns and solvents |
Logical Workflow for Diastereomeric Ratio Determination
The following diagram illustrates a typical workflow for determining the diastereomeric ratio of a reaction product.
Conclusion
The determination of the diastereomeric ratio is a critical step in the evaluation of any asymmetric synthesis that employs a chiral auxiliary like this compound. Both ¹H NMR spectroscopy and chiral HPLC are powerful and complementary techniques for this purpose. The choice of method will depend on factors such as the complexity of the product molecule, the required sensitivity, and the available instrumentation. For a comprehensive and robust analysis, employing both techniques is often recommended to ensure the accuracy of the determined diastereomeric ratio, which is a direct measure of the stereocontrol exerted by the chiral auxiliary.
A Comparative Guide to the Scalable Synthesis of 1,1-Dimethoxypropan-2-amine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 1,1-dimethoxypropan-2-amine and its industrially relevant alternative, (S)-1-methoxypropan-2-amine. The focus is on assessing the scalability of these syntheses, with detailed experimental protocols, quantitative data, and cost considerations to inform process development and decision-making in research and manufacturing environments.
Executive Summary
The synthesis of chiral amines is a critical aspect of pharmaceutical and agrochemical development. This guide evaluates two primary methodologies for producing β-methoxy-substituted propylamines: traditional chemical synthesis via reductive amination and a biocatalytic approach using amine dehydrogenases (AmDH). While chemical synthesis offers versatility, the biocatalytic route presents a compelling case for scalability, stereoselectivity, and green chemistry principles.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the different synthetic routes discussed in this guide.
Table 1: Comparison of Scalable Synthesis Routes for β-Methoxy Amines
| Parameter | Chemical Synthesis: this compound | Biocatalytic Synthesis: (S)-1-Methoxypropan-2-amine |
| Starting Material | 1,1-Dimethoxypropan-2-one | Methoxyacetone (1-methoxypropan-2-one) |
| Key Reagents | Ammonia, Sodium Borohydride (or H₂/Catalyst) | Amine Dehydrogenase (AmDH), NAD⁺/NADH, Glucose/Glucose Dehydrogenase (for cofactor regeneration), Ammonia |
| Reaction Conditions | Elevated temperature and pressure may be required (e.g., 80-110°C, 1-10 bar H₂) | Mild conditions (e.g., 30-40°C, atmospheric pressure) |
| Yield (Semi-preparative) | Estimated 70-85% (based on similar reductive aminations) | 88.3%[1] |
| Purity/Enantiomeric Excess | Racemic mixture unless a chiral catalyst is used | >98% ee[1] |
| Key Advantages | General applicability, lower initial catalyst cost | High stereoselectivity, mild reaction conditions, green process |
| Key Challenges | Control of over-alkylation, purification from byproducts, potential for harsh conditions | Higher initial cost of enzyme, optimization of enzyme stability and activity |
| Scalability | Well-established for reductive aminations, but may require specialized high-pressure equipment | Demonstrated at the semi-preparative scale; large-scale implementation is growing in the industry |
Table 2: Estimated Cost Analysis of Starting Materials
| Reagent | Estimated Price (USD) | Supplier/Note |
| 1,1-Dimethoxypropan-2-one | Inquiry required for bulk pricing | Available from suppliers like Sigma-Aldrich and Matrix Fine Chemicals[2][3] |
| Methoxyacetone | Inquiry required for bulk pricing | - |
| Sodium Borohydride | ~
| Price varies by supplier and purity[4][5][6][7] |
| Amine Dehydrogenase (AmDH) | Inquiry required for bulk pricing | Available from suppliers like Johnson Matthey and Biosynth[8][9][10][11] |
Note: Bulk pricing for specialty chemicals and enzymes typically requires a direct quote from the supplier and can be significantly lower than catalog prices.
Experimental Protocols
Protocol 1: Scalable Chemical Synthesis of this compound via Catalytic Reductive Amination
This protocol is a generalized procedure based on established methods for the reductive amination of ketones.[6][12][13]
Materials:
-
1,1-Dimethoxypropan-2-one
-
Aqueous ammonia (28-30%)
-
Cobalt(II) chloride (CoCl₂)
-
Sodium borohydride (NaBH₄) or Hydrogen gas (H₂)
-
Methanol or Ethanol
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
Pressurized reaction vessel (if using H₂)
Procedure:
-
Catalyst Preparation (in-situ): In a suitable reaction vessel, dissolve Cobalt(II) chloride in methanol under an inert atmosphere. To this solution, add a solution of sodium borohydride in methanol dropwise with stirring. The formation of a black precipitate indicates the generation of amorphous cobalt particles.
-
Reaction Setup: To the vessel containing the catalyst, add 1,1-dimethoxypropan-2-one and aqueous ammonia.
-
Reductive Amination:
-
Using Hydrogen Gas: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 1-10 bar of hydrogen and heat to 80-110°C with vigorous stirring. Monitor the reaction progress by GC or LC-MS.
-
Using Sodium Borohydride: If using NaBH₄ as the reducing agent, the reaction can often be carried out at room temperature or with gentle heating. Add the sodium borohydride portion-wise to control the reaction rate.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining reducing agent.
-
Filter the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extract the aqueous residue with an organic solvent such as dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield this compound.
-
Protocol 2: Biocatalytic Synthesis of (S)-1-Methoxypropan-2-amine
This protocol is based on a semi-preparative scale synthesis using a recombinant amine dehydrogenase.[1]
Materials:
-
Methoxyacetone (1-methoxypropan-2-one)
-
Amine Dehydrogenase (e.g., MsmeAmDH)
-
NADP⁺ (or NAD⁺ depending on enzyme)
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
Ammonium formate buffer (e.g., 2 M, pH 9.0)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a solution of ammonium formate buffer. To this, add NADP⁺, glucose, and glucose dehydrogenase.
-
Enzyme Addition: Add the purified amine dehydrogenase to the reaction mixture.
-
Substrate Addition: Add methoxyacetone to a final concentration of approximately 150 mM.
-
Reaction: Incubate the reaction mixture at 30°C with gentle agitation. Monitor the conversion of the ketone to the amine using a suitable analytical method (e.g., HPLC or GC). The reaction is typically run for 24-48 hours.
-
Work-up and Purification:
-
Due to the high water solubility and volatility of the product, isolation can be challenging.
-
The enzyme can be removed by ultrafiltration.
-
The product can be isolated by distillation, potentially after salt formation and subsequent liberation of the free amine. For (S)-butan-2-amine, a similar product, distillation followed by lyophilization has been used.
-
Mandatory Visualizations
Synthesis Pathways
Caption: Comparative overview of chemical and biocatalytic synthesis routes.
Experimental Workflow Comparison
References
- 1. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 2. 1,1-DIMETHOXYPROPAN-2-ONE | CAS 6342-56-9 [matrix-fine-chemicals.com]
- 3. 1,1-dimethoxypropan-2-one | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.tnjchem.com [ar.tnjchem.com]
- 8. 1,1-dimethoxypropan-2-one,6342-56-9-Amadis Chemical [amadischem.com]
- 9. 1,1-dimethoxypropan-2-one [stenutz.eu]
- 10. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AmDH 1: Amine dehydrogenase enzyme | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
Literature Review of 1,1-Dimethoxypropan-2-amine in Synthesis: A Guide for Researchers
Despite a comprehensive review of scientific literature, detailed applications and comparative performance data for 1,1-dimethoxypropan-2-amine in synthetic chemistry are notably scarce. This guide addresses the available information and the current limitations in providing a full comparative analysis for researchers, scientists, and drug development professionals.
Overview and Potential Applications
This compound, also known as 2-aminopropionaldehyde dimethyl acetal, is a chiral building block with potential applications in organic synthesis. Its structure, featuring a primary amine and a protected aldehyde (acetal), suggests its utility in the construction of complex chiral molecules. Theoretical applications include its use in the synthesis of:
-
N-protected α-amino aldehydes: These compounds are valuable intermediates in the synthesis of peptide aldehydes, which are known to exhibit enzyme inhibitory activity. For instance, they can serve as precursors to molecules like Leupeptin, a known protease inhibitor.[1]
-
Amino sugars: The chiral amine and protected aldehyde functionalities make it a potential starting material for the synthesis of various amino sugars, which are important components of many natural products and pharmaceuticals.[1]
-
Unusual amino acids: It could be employed as a precursor for the synthesis of non-proteinogenic or modified amino acids for incorporation into peptides or as standalone bioactive molecules.[1]
Challenges in Comparative Analysis
A thorough search of peer-reviewed journals, chemical databases, and patent literature did not yield specific examples of the synthetic utilization of this compound with detailed experimental protocols and quantitative performance data. This lack of published information makes a direct and objective comparison with alternative synthetic routes or reagents challenging for the following reasons:
-
Absence of Performance Data: Without reported reaction yields, diastereoselectivity, or enantioselectivity for specific transformations involving this compound, a quantitative comparison with other chiral amines or building blocks is not possible.
-
Lack of Established Protocols: The absence of detailed experimental methodologies in the literature prevents a critical evaluation of its practical utility, including reaction conditions, scalability, and potential limitations.
-
Limited Scope of Known Reactions: While its potential applications are noted by chemical suppliers, the specific reaction types in which it has been successfully employed (e.g., Pictet-Spengler, Ugi, or as a chiral auxiliary in aldol reactions) are not documented in accessible scientific literature.
General Context: The Role of Chiral Amines in Asymmetric Synthesis
While specific data for this compound is lacking, it is important to understand the broader context of chiral amines in asymmetric synthesis. Chiral amines are fundamental tools for controlling stereochemistry in chemical reactions and are used in several ways:
-
Chiral Auxiliaries: A chiral amine can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered.
-
Chiral Catalysts: Chiral amines and their derivatives can act as catalysts in enantioselective reactions, creating a chiral environment that favors the formation of one enantiomer over the other.
-
Chiral Building Blocks: They can be incorporated directly into the final target molecule, providing a source of chirality.
Below is a generalized workflow illustrating the use of a chiral amine as a chiral auxiliary in asymmetric synthesis.
Conclusion and Future Outlook
Based on the currently available scientific literature, a detailed comparison guide on the applications of this compound in synthesis cannot be compiled. The absence of published experimental data prevents an objective assessment of its performance against other synthetic alternatives.
For researchers interested in the potential of this molecule, the path forward would involve exploratory research to establish its reactivity and effectiveness in various asymmetric transformations. Such studies would be foundational in providing the necessary data for future comparative analyses. Until such research is published, the synthetic utility of this compound remains largely undocumented and speculative. Researchers are encouraged to consider more widely documented chiral amines and amino acetals for which a wealth of comparative data and established protocols are available.
References
Safety Operating Guide
Personal protective equipment for handling 1,1-Dimethoxypropan-2-amine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 1,1-Dimethoxypropan-2-amine. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Overview
Key Hazards:
-
Flammability: The presence of the ether and amine functional groups, combined with a relatively low molecular weight, suggests a low flash point and the potential for flammable vapors to accumulate. Vapors may travel to an ignition source and flash back.
-
Corrosivity: Amines are known to be corrosive to skin and eyes. Direct contact can cause severe chemical burns.
-
Inhalation Toxicity: Vapors are likely to be irritating to the respiratory tract.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes of the corrosive liquid and irritating vapors.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A double layer of gloves is recommended. | To prevent skin contact with the corrosive liquid.[2] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should also be worn. | To protect skin from splashes and to provide a barrier against fire. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a certified chemical fume hood. | To prevent inhalation of harmful vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills.[2] |
Handling Procedures
Engineering Controls:
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Eliminate all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[3][5]
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is in good condition and properly worn. Clear the work area of any unnecessary items and potential ignition sources.
-
Dispensing: When transferring the liquid, use a grounded and bonded system to prevent static electricity buildup.[6] Dispense only the amount needed for the immediate procedure.
-
During Use: Keep the container tightly closed when not in use to minimize the release of flammable vapors.
-
Spills: In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite). For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
Disposal:
-
Dispose of waste this compound as hazardous waste in accordance with all local, state, and federal regulations.
-
Never pour this chemical down the drain.[7]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 1,3-Dimethoxypropan-2-amine | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. justrite.com [justrite.com]
- 7. How to Ensure Safe Handling & Storage of Flammable Liquids [safetystoragesystems.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
